Insencol Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8-,18-12+/t20-,21+,22+/m0/s1 |
InChI Key |
HVBACKJYWZTKCA-MINJXNFZSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Intricacies of Incensole Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incensole acetate, a bioactive cembranoid diterpene derived from the resin of Boswellia species, commonly known as frankincense, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of incensole acetate. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents a visualization of its known signaling pathway.
Chemical Structure and Physicochemical Properties
Incensole acetate is a complex diterpenoid characterized by a 14-membered macrocyclic ring fused with a tetrahydrofuran ring. The molecule possesses multiple chiral centers, contributing to its specific stereochemistry which is crucial for its biological activity.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | [3] |
| Molecular Formula | C22H36O3 | [1][3][4] |
| Molecular Weight | 348.52 g/mol | [1] |
| CAS Number | 34701-53-6 | [1][3][4] |
| Appearance | Neat oil | [4] |
| Solubility | Soluble in DMSO, DMF, and Ethanol (approx. 25 mg/ml). Sparingly soluble in aqueous buffers. | [4][5] |
Biological Activities and Mechanism of Action
Incensole acetate exhibits a range of biological effects, with its anti-inflammatory and psychoactive properties being the most extensively studied.
2.1. Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of incensole acetate is its ability to inhibit the activation of Nuclear Factor-kappaB (NF-κB).[6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Incensole acetate has been shown to inhibit the degradation of the inhibitor of NF-κB alpha (IκBα) in tumor necrosis factor-alpha (TNF-α) stimulated cells.[4][6] By preventing IκBα degradation, incensole acetate effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB.
2.2. Psychoactive and Neuroprotective Effects
Incensole acetate has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel implicated in temperature sensation and found in neurons within the brain.[9][10] Activation of TRPV3 channels by incensole acetate is believed to mediate its anxiolytic-like and antidepressant-like behavioral effects observed in animal models.[9][11] Furthermore, incensole acetate has demonstrated neuroprotective effects, including the reduction of apoptosis and reactive oxygen species (ROS) production in neuronal stem cells.[4][12]
Experimental Protocols
3.1. Isolation of Incensole Acetate from Boswellia Resin
A common method for the isolation of incensole acetate involves the extraction of the frankincense resin with an organic solvent, followed by chromatographic separation.
-
Extraction: The dried resin of Boswellia carterii is ground and extracted with a suitable solvent such as diethyl ether.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This can involve techniques like column chromatography on silica gel.[6]
-
Purification: Final purification to obtain pure incensole acetate is typically achieved through repeated chromatographic steps, such as high-performance liquid chromatography (HPLC).[13][14] The identity and purity of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
3.2. Cell Viability Assay to Assess Neuroprotective Effects
To evaluate the neuroprotective effects of incensole acetate against amyloid-β (Aβ)-induced toxicity, a cell viability assay can be performed using human olfactory bulb neural stem cells (hOBNSCs).[12][15][16]
-
Cell Culture: hOBNSCs are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of incensole acetate (e.g., 5-100 μM) for a specified period (e.g., 4 hours).[12][15]
-
Induction of Toxicity: Following pre-treatment, cells are exposed to Aβ peptide (e.g., Aβ25-35) to induce apoptosis and cell death.[12][15]
-
Assessment of Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A significant increase in cell viability in the incensole acetate-treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.[12][15]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the inhibitory effect of Incensole Acetate on the NF-κB signaling pathway and a general workflow for its isolation and analysis.
Figure 1: Inhibition of the NF-κB signaling pathway by Incensole Acetate.
Figure 2: General workflow for the isolation and analysis of Incensole Acetate.
References
- 1. Incensole acetate | 34701-53-6 | FI145245 | Biosynth [biosynth.com]
- 2. Incensol Acetate - LKT Labs [lktlabs.com]
- 3. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
- 12. glpbio.com [glpbio.com]
- 13. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. Incensole acetate | CAS#:34701-53-6 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to Insencol Acetate (CAS: 34701-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Insencol Acetate (CAS: 34701-53-6), a diterpene derived from Boswellia resin. This document summarizes key research findings, presents data in a structured format, and outlines detailed experimental protocols for the cited biological activities.
Chemical and Physical Properties
This compound is a key bioactive compound found in frankincense, the aromatic resin obtained from trees of the genus Boswellia. Its unique chemical structure contributes to its diverse pharmacological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34701-53-6 | [1][2] |
| Molecular Formula | C₂₂H₃₆O₃ | [1][2] |
| Molecular Weight | 348.5 g/mol | [1][3] |
| IUPAC Name | (1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl acetate | [2] |
| Physical Form | Neat oil | [1] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with a buffer like PBS (pH 7.2) to a concentration of approximately 0.30 mg/ml. | [1] |
| Purity | ≥98% | [1] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, anxiolytic, and antidepressant-like effects. These activities are mediated through its interaction with specific signaling pathways.
Anti-inflammatory Activity via NF-κB Inhibition
This compound has been identified as a potent inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.[1] It has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, in TNF-α-stimulated HeLa cells at concentrations between 60-140 µM.[1] This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Psychoactivity via TRPV3 Channel Activation
This compound acts as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a heat-sensitive ion channel found in the brain and skin.[1] Activation of TRPV3 in the brain is believed to mediate the anxiolytic-like and antidepressant-like effects of this compound.[1] It induces calcium influx in HEK293 cells expressing TRPV3 with an EC₅₀ of 16 µM.[1]
Neuroprotective Effects
This compound has demonstrated neuroprotective properties against β-amyloid-induced toxicity in human olfactory bulb neural stem cells (hOBNSCs).[1] It reduces apoptosis, decreases levels of malondialdehyde (a marker of oxidative stress), and lowers the production of reactive oxygen species (ROS).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
NF-κB Inhibition Assay
This protocol is based on the methodology described by Moussaieff et al. (2007).[1]
Objective: To determine the inhibitory effect of this compound on NF-κB activation in TNF-α-stimulated HeLa cells.
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then pre-incubated with varying concentrations of this compound (e.g., 60, 100, 140 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with 10 ng/mL of human recombinant TNF-α for 15 minutes to induce NF-κB activation.
-
Protein Extraction: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for IκBα.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: The intensity of the IκBα bands is quantified using densitometry software. The inhibition of IκBα degradation by this compound is calculated relative to the TNF-α-stimulated control.
In Vivo Anti-inflammatory Activity
This protocol is based on the carrageenan-induced paw edema model in mice.
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animals: Male ICR mice (25-30 g) are used.
-
Treatment: Mice are orally administered with this compound (50 mg/kg) or vehicle. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: One hour after treatment, 20 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume. The anti-inflammatory activity is expressed as the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
Anxiolytic and Antidepressant-like Activity Assays
These protocols are based on the elevated plus-maze and forced swim test in mice.
Objective: To assess the anxiolytic-like and antidepressant-like effects of this compound.
Methodology for Elevated Plus-Maze (Anxiolytic-like activity):
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Animals and Treatment: Mice are administered this compound (50 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The number of entries into and the time spent in the open and enclosed arms are recorded for 5 minutes.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Methodology for Forced Swim Test (Antidepressant-like activity):
-
Apparatus: A transparent cylindrical container filled with water (25°C).
-
Animals and Treatment: Mice are administered this compound (50 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the session is recorded.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Safety and Handling
Currently, there is no comprehensive safety data sheet specifically for this compound. A warning from a commercial supplier states that this product is not for human or veterinary use.[1] Researchers should handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a promising bioactive compound with a multi-target pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and neurological functions makes it a valuable tool for research in these areas. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of Novel Bicyclic Acetate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core synthesis pathways for novel bicyclic acetate compounds, a class of molecules with significant potential in drug discovery and development. Bicyclic structures offer a rigid scaffold that can orient functional groups in precise three-dimensional arrangements, making them attractive for targeting specific biological macromolecules. The inclusion of an acetate moiety can influence the compound's polarity, solubility, and metabolic stability, and in some cases, act as a key interacting group with a biological target.
This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic routes toward new bicyclic acetate entities.
Core Synthesis Pathways
The construction of bicyclic acetate compounds can be broadly approached through two main strategies:
-
Formation of the bicyclic core followed by functionalization: This common approach involves first constructing the bicyclic ring system and then introducing the acetate group or a precursor hydroxyl group.
-
Concurrent formation of the bicyclic system and introduction of the acetate functionality: In some cases, the acetate group or a precursor is incorporated during the ring-forming reaction itself.
This guide will focus on three primary and versatile methodologies that exemplify these strategies: the Diels-Alder Reaction, the Baeyer-Villiger Oxidation, and the Acylation of Bicyclic Alcohols.
Diels-Alder Reaction for Bicyclic Core Construction
The Diels-Alder reaction is a powerful and convergent method for the construction of six-membered rings, which are prevalent in bicyclic systems. This [4+2] cycloaddition between a conjugated diene and a dienophile can be used to rapidly assemble complex bicyclic scaffolds with good stereochemical control. The resulting bicyclic alkene can then be functionalized to introduce a hydroxyl group, which is subsequently acylated to the desired acetate.
A general workflow for this approach is as follows:
The stereochemistry of the final acetate (exo or endo) can often be controlled by the choice of reagents and reaction conditions during the hydroxylation and acetylation steps.
Baeyer-Villiger Oxidation of Bicyclic Ketones
The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of ketones to esters. In the context of bicyclic systems, this reaction can be used to transform a bicyclic ketone into a bicyclic lactone or, with appropriate substrate design, a bicyclic acetate. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry.[1][2][3][4]
The general mechanism involves the following key steps:
The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.
Acetylation of Bicyclic Alcohols
A straightforward and widely applicable method for the synthesis of bicyclic acetates is the direct acetylation of corresponding bicyclic alcohols. These alcohol precursors can be synthesized through various routes, including the reduction of bicyclic ketones or the functionalization of bicyclic alkenes as described in the Diels-Alder pathway.
The acetylation reaction itself is typically a high-yielding transformation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations discussed.
Table 1: Diels-Alder Cycloaddition
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | Maleic Anhydride | Toluene | 80 | 2 | >90 | General Knowledge |
| Furan | Acrylonitrile | Neat | 100 | 24 | 75-85 | General Knowledge |
| 1,3-Butadiene | Methyl Acrylate | Dichloromethane | 25 | 12 | 80-90 | General Knowledge |
Table 2: Baeyer-Villiger Oxidation of Bicyclic Ketones
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Norcamphor | m-CPBA | Dichloromethane | 25 | 4 | Norbornane-2-lactone | 85 | [1][2] |
| Bicyclo[3.2.0]heptan-6-one | Peracetic Acid | Acetic Acid | 25 | 6 | 2-Oxabicyclo[3.3.0]octan-3-one | 78 | [3] |
| Adamantanone | Trifluoroperacetic Acid | Dichloromethane | 0 | 2 | 4-Oxahomoadamantan-5-one | 95 | [4] |
Table 3: Acetylation of Bicyclic Alcohols
| Bicyclic Alcohol | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| endo-Norborneol | Acetic Anhydride | Pyridine | Dichloromethane | 25 | 3 | >95 | General Knowledge |
| exo-Norborneol | Acetyl Chloride | Triethylamine | Diethyl Ether | 0-25 | 1 | >95 | General Knowledge |
| Borneol | Acetic Anhydride | DMAP (cat.) | Dichloromethane | 25 | 2 | >98 | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of exo-Norbornyl Acetate via Diels-Alder Reaction and Subsequent Functionalization
Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.
-
To a solution of vinyl acetate (1.0 eq) in a suitable solvent such as toluene, add freshly distilled cyclopentadiene (1.2 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product, a mixture of endo and exo bicyclic acetates, by fractional distillation or column chromatography.
Step 2: Selective Hydrolysis to endo-Norborneol (if necessary)
-
If a stereochemically pure starting material is desired, the mixture of acetates can be selectively hydrolyzed. The exo-acetate is generally more sterically hindered and hydrolyzes slower.
-
Dissolve the acetate mixture in a solution of potassium carbonate in methanol/water.
-
Stir the reaction at room temperature and monitor the hydrolysis of the endo-acetate by TLC or GC-MS.
-
Once the endo-acetate is consumed, extract the mixture with diethyl ether. The organic layer will contain the exo-acetate and the aqueous layer will contain the endo-alcohol.
Step 3: Acetylation of exo-Norborneol
-
Dissolve exo-norborneol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford exo-norbornyl acetate.
Protocol 2: Synthesis of a Bicyclic Lactone (as an Acetate Analog) via Baeyer-Villiger Oxidation
-
Dissolve the bicyclic ketone (e.g., norcamphor, 1.0 eq) in dichloromethane.
-
Add a solid buffer such as sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the resulting lactone by column chromatography or distillation.
Biological Relevance and Signaling Pathways
Bicyclic acetates and related structures have shown promise as inhibitors of various enzymes, leveraging their rigid structures to fit into specific binding pockets. For example, bicyclic acetals have been investigated as inhibitors of Beta-Secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.[5] BACE1 is a transmembrane aspartic protease that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.
In this pathway, bicyclic acetate compounds can be designed to mimic the transition state of the APP cleavage by BACE1, thereby acting as competitive inhibitors and reducing the production of neurotoxic Aβ peptides.
Similarly, bicyclic N,S-acetals have been identified as potent inhibitors of human Farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including Ras, which plays a role in cancer cell signaling.[6]
Conclusion
The synthesis of novel bicyclic acetate compounds offers a rich field for exploration in medicinal chemistry and drug discovery. The methodologies outlined in this guide, including the Diels-Alder reaction, Baeyer-Villiger oxidation, and direct acetylation of bicyclic alcohols, provide a robust toolkit for accessing a wide variety of these structures. By leveraging the stereochemical control and functional group tolerance of these reactions, researchers can design and synthesize novel bicyclic acetates with tailored properties for specific biological targets. The continued exploration of these scaffolds is likely to yield new and effective therapeutic agents for a range of diseases.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Design and synthesis of bicyclic acetals as Beta Secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Incensole Acetate: A Technical Whitepaper on the Hypothesized Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Incensole acetate (IA), a cembranoid diterpene, is a primary bioactive constituent of Boswellia species resin, commonly known as frankincense. For centuries, this resin has been integral to traditional medicine for its purported anti-inflammatory effects.[1][2][3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning its therapeutic potential, revealing a multi-faceted mode of action. This technical guide synthesizes the current understanding of Incensole Acetate's mechanism of action, focusing on two core hypotheses: the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which governs inflammation, and the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in its neuroprotective and psychoactive properties.[1][5][6][7] This document presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual diagrams of the signaling pathways to offer a comprehensive resource for the research and drug development community.
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The most well-characterized mechanism of action for Incensole Acetate is its potent anti-inflammatory activity, which is primarily attributed to the targeted inhibition of the NF-κB signaling cascade.[2][8][9] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
Hypothesized Molecular Action
Incensole Acetate is hypothesized to exert its inhibitory effect upstream of the IκB kinase (IKK) complex.[2][9][10] In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex is activated. A key step in this activation is the phosphorylation of the IKK activation loop by the TGF-β-activated kinase 1 (TAK1)/TAK1-binding protein (TAB) complex.[2][9]
Evidence suggests that Incensole Acetate interferes with this crucial step, inhibiting the TAK1/TAB-mediated phosphorylation of IKK.[2][9] This action prevents the subsequent phosphorylation and ubiquitination-dependent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target inflammatory genes.[2][9] This inhibitory effect is specific, as IA has been shown not to interfere with TNF-α-induced activation of other signaling molecules like c-Jun N-terminal kinase (JNK) or p38 mitogen-activated protein kinase (MAPK).[2][11]
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory point of Incensole Acetate.
Neuroprotective and Psychoactive Mechanism: TRPV3 Channel Activation
A distinct and equally significant mechanism of action for Incensole Acetate involves its role as a potent agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][12][13] TRPV3 is a non-selective cation channel implicated in thermosensation, skin physiology, and, as recent evidence suggests, emotional regulation and neuroprotection.[5][6][13][14]
Hypothesized Molecular Action
TRPV3 channels are expressed in neurons throughout the brain.[5][6][15] Incensole Acetate binds to and activates these channels, causing an influx of cations, including calcium.[12] This activation in specific brain regions is believed to underlie the anxiolytic-like and antidepressive-like behavioral effects observed in animal models.[5][6][7] Studies using TRPV3 knockout mice have confirmed this hypothesis; the behavioral effects of IA were absent in mice lacking the TRPV3 channel, strongly suggesting it is the primary mediator of these psychoactive effects.[5][6][16]
Furthermore, the neuroprotective effects of IA seen in models of cerebral ischemic injury are partially mediated by TRPV3 channels.[1][3] While the precise downstream signaling is still under investigation, activation of this channel contributes to the reduction of infarct volume and improved neurological outcomes following ischemic events.[1]
Signaling Pathway and Workflow Diagram
Caption: Proposed mechanism for Incensole Acetate's psychoactive and neuroprotective effects.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from a pivotal study investigating the neuroprotective effects of Incensole Acetate in a mouse model of cerebral ischemia.[1]
Table 1: Dose-Dependent Effect of Incensole Acetate on Ischemic Injury Outcomes
| Treatment Group (Dose) | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle | Neurological Deficit Score (Mean ± SEM) |
| Vehicle (Control) | 70.78 ± 4.66 | - | 3.3 ± 0.2 |
| IA (1 mg/kg) | 54.99 ± 3.57 | 22% | 2.7 ± 0.2 |
| IA (10 mg/kg) | 29.89 ± 4.22 | 58% | 1.6 ± 0.2 |
| IA (50 mg/kg) | 21.50 ± 2.74 | 71% | 0.7 ± 0.2 |
| Data sourced from a mouse model of 1-hour ischemia followed by 24-hour reperfusion.[1] |
Table 2: Dose-Dependent Inhibition of Inflammatory Mediators and NF-κB Activity
| Treatment Group (Dose) | TNF-α Reduction (%) | IL-1β Reduction (%) | TGF-β Reduction (%) | NF-κB Activity Reduction (%) |
| IA (1 mg/kg) | Significant | Significant | Significant | 23% |
| IA (10 mg/kg) | Significant | Significant | Significant | 71% |
| IA (50 mg/kg) | 88% | 77% | 80% | 84% |
| Cytokine levels were measured 4 hours post-injury; NF-κB activity was measured 6 hours post-injury.[1] |
Key Experimental Protocols
Mouse Model of Focal Cerebral Ischemia
-
Objective: To assess the neuroprotective efficacy of Incensole Acetate in an in vivo model of stroke.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthesia is induced and maintained (e.g., with isoflurane).
-
Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.
-
After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.
-
Incensole Acetate or vehicle is administered, typically via intraperitoneal (i.p.) injection, at the onset of reperfusion at specified doses (e.g., 1, 10, 50 mg/kg).[1]
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: At 22-24 hours post-ischemia, neurological function is assessed using a graded scale (e.g., 0 = no deficit, 4 = severe deficit/spontaneous circling).[1]
-
Infarct Volume Measurement: Animals are euthanized at 24-48 hours. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using imaging software.[1]
-
NF-κB Inhibition Assay in Cell Culture
-
Objective: To determine if Incensole Acetate inhibits the degradation of IκBα in response to an inflammatory stimulus.
-
Cell Line: Human cervical cancer cells (HeLa) or similar cell lines with a robust NF-κB response.[2]
-
Procedure:
-
HeLa cells are cultured to approximately 80% confluency in appropriate media.
-
Cells are pre-treated with various concentrations of Incensole Acetate or vehicle control for a specified time (e.g., 1-2 hours).
-
Inflammatory stimulation is initiated by adding TNF-α (e.g., 20 ng/ml) to the media for a short duration (e.g., 20 minutes).[9]
-
The reaction is stopped, and cells are lysed to extract cytoplasmic proteins.
-
Protein concentration is quantified (e.g., using a BCA assay).
-
-
Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane for Western blotting.
-
The membrane is probed with a primary antibody specific for IκBα, followed by a secondary antibody. A loading control (e.g., β-actin) is also probed.
-
The presence or absence of the IκBα band indicates the level of degradation. A stronger band in IA-treated, TNF-α-stimulated cells compared to the TNF-α-only control demonstrates inhibition of degradation.[2]
-
TRPV3 Activation Assay using Calcium Imaging
-
Objective: To confirm that Incensole Acetate directly activates the TRPV3 ion channel.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing the mouse or human TRPV3 channel.[5][6][7]
-
Procedure:
-
TRPV3-expressing HEK293 cells are plated on glass coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, for approximately 30-60 minutes.
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
A baseline fluorescence ratio (e.g., 340/380 nm excitation) is established while perfusing with a standard extracellular buffer.
-
Incensole Acetate at a specific concentration (e.g., 1-50 µM) is perfused over the cells.
-
-
Analysis:
-
An increase in the intracellular calcium concentration, reflected by a sharp increase in the Fura-2 fluorescence ratio upon application of IA, indicates channel activation.[5][6]
-
Specificity is confirmed by the lack of response in control (non-transfected) HEK293 cells or in cells expressing other TRP channels.[5][6][7]
-
Conclusion and Future Directions
The existing body of preclinical evidence strongly supports a dual mechanism of action for Incensole Acetate. Its well-documented anti-inflammatory properties are mediated by the specific inhibition of the NF-κB signaling pathway at the level of IKK activation.[1][2][9] Concurrently, its neuroprotective and psychoactive effects are driven by the activation of TRPV3 ion channels in the central nervous system.[5][6][7]
This unique, dual-pronged molecular activity makes Incensole Acetate a compelling candidate for further therapeutic development. It holds potential for treating a range of conditions where inflammation and neuronal dysfunction are intertwined, such as neurodegenerative diseases, traumatic brain injury, stroke, and mood disorders.[1][4][10][17]
Future research should focus on elucidating the downstream effectors of TRPV3 activation in neurons and further refining the specific molecular interactions within the NF-κB pathway. Most critically, the translation of these promising preclinical findings into human clinical trials is the necessary next step to validate the therapeutic efficacy and safety of Incensole Acetate as a novel neuroprotective and anti-inflammatory agent.
References
- 1. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. Incensole acetate | Natural product | TRPV3 agonist | TargetMol [targetmol.com]
- 13. TCDB » SEARCH [tcdb.org]
- 14. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
The Biological Frontier of Terpene Acetate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The vast and structurally diverse world of terpenes has long been a fertile ground for the discovery of novel therapeutic agents. Their ester derivatives, particularly terpene acetates, are gaining increasing attention for their wide spectrum of biological activities. This technical guide delves into the core of the current scientific understanding of terpene acetate derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathways.
Quantitative Assessment of Biological Activities
The biological efficacy of various terpene acetate derivatives has been quantified across numerous studies. The following tables summarize key findings in the areas of anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, providing a comparative overview for researchers.
Anticancer Activity
Terpene acetates have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Terpene Acetate | Cancer Cell Line | IC50 Value | Reference |
| Bornyl Acetate | Human Cervix Carcinoma (HeLa) | 72.0 µg/mL | [1] |
| Human Colon Carcinoma (HT29) | 60.5 µg/mL | [1] | |
| Human Lung Carcinoma (A549) | 44.1 µg/mL | [1] | |
| Human Breast Adenocarcinoma (MCF-7) | 85.6 µg/mL | [1] | |
| Colorectal Cancer (SW480) | 15.58 µg/mL (24h), 8.21 µg/mL (48h), 5.32 µg/mL (72h) | [2] | |
| Non-Small Cell Lung Cancer (A549) | 106.9 µg/mL | [3] | |
| Geranyl Acetate | Colon Cancer (Colo-205) | 30 µM | [4][5][6] |
| Cedryl Acetate | Colorectal Cancer (HT-29) | 138.91 µM | [7] |
| Colorectal Cancer (CT-26) | 92.46 µM | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. Terpene acetates have shown promise in inhibiting the growth of various pathogenic microorganisms.
| Terpene Acetate | Microorganism | MIC Value | Reference |
| Linalyl Acetate | Staphylococcus aureus | 112.6 mg/mL | [8] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 56.31 mg/mL | [9] | |
| Isobornyl Acetate | Staphylococcus aureus | Not specified, but effective | [8] |
| Candida albicans | Not specified, but effective | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of terpene acetates is often evaluated in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.
| Terpene Acetate | Assay | Dosage | Edema Inhibition (%) | Reference |
| Linalyl Acetate | Carrageenan-induced rat paw edema | 25 mg/kg | Significant reduction | [10][11][12][13] |
| Bornyl Acetate | Carrageenan-induced paw edema | Not specified | Significant inhibition |
Enzyme Inhibitory Activity
Certain terpene acetates have been found to inhibit specific enzymes, suggesting their potential in treating various diseases.
| Terpene Acetate | Enzyme | IC50/Ki Value | Reference |
| α-Terpinyl Acetate | Acetylcholinesterase (AChE) | Not specified, but inhibitory activity noted | |
| Cedryl Acetate | α-Glucosidase | Not specified, but exhibits inhibitory activity |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[14][15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the terpene acetate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21][22]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the terpene acetate derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the terpene acetate in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial or fungal suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the terpene acetate at which no visible growth is observed.
Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[7][12][23][24]
Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the terpene acetate derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which terpene acetate derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate some of the known signaling pathways affected by these compounds.
Bornyl Acetate: Inhibition of Inflammatory Pathways
Bornyl acetate has been shown to exhibit anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10][25] This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Geranyl Acetate: Induction of Apoptosis in Cancer Cells
Geranyl acetate has demonstrated anticancer effects by inducing apoptosis, a form of programmed cell death.[4][5][6] This process is mediated through the intrinsic pathway, involving the regulation of the Bax and Bcl-2 proteins.
Linalyl Acetate: Attenuation of NF-κB Signaling
Similar to bornyl acetate, linalyl acetate has been shown to exert anti-inflammatory effects by targeting the canonical NF-κB signaling pathway.[1][10][11][18][19] It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Structure-Activity Relationships: A Logical Framework
The biological activity of terpene acetate derivatives is intrinsically linked to their chemical structure. Understanding these relationships is pivotal for the design of more potent and selective therapeutic agents.
-
Terpene Backbone: The nature of the terpene skeleton (acyclic, monocyclic, or bicyclic) significantly influences the molecule's overall shape, size, and lipophilicity. These factors, in turn, affect its ability to interact with biological targets such as cell membranes and enzyme active sites.
-
Acetate Group: The presence of the acetate ester group generally increases the lipophilicity of the molecule compared to its corresponding alcohol. This can enhance its ability to cross cell membranes and may influence its mechanism of action. Studies on the larvicidal activity of monoterpenes and their acetyl derivatives have shown that acetylation can enhance activity.[19]
-
Stereochemistry: The stereochemistry of chiral centers within the terpene backbone can have a profound impact on biological activity, as different stereoisomers can exhibit varying affinities for their biological targets.
Conclusion and Future Directions
Terpene acetate derivatives represent a promising class of natural products with a diverse range of biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Expanding the Scope: Investigating a wider range of terpene acetate derivatives to identify novel bioactive compounds.
-
Elucidating Mechanisms: Further unraveling the specific molecular targets and signaling pathways involved in their biological activities.
-
Structure-Activity Relationship Studies: Conducting more systematic studies to understand how structural modifications influence efficacy and selectivity.
-
In Vivo and Clinical Studies: Translating the promising in vitro findings into in vivo efficacy and, ultimately, clinical applications.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of the therapeutic potential of terpene acetate derivatives. The continued investigation of these fascinating natural compounds holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenes: Modulating anti-inflammatory signaling in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of cell signalling and redox balance by targeting protein acetylation using natural and engineered molecules: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. modifications-of-cell-signalling-and-redox-balance-by-targeting-protein-acetylation-using-natural-and-engineered-molecules-implications-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 15. KEGG PATHWAY Database [genome.jp]
- 16. embopress.org [embopress.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. linalool-and-linalyl-acetate-attenuated-canonical-pathway-of-nf-b-signaling-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]
- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 21. documentsdelivered.com [documentsdelivered.com]
- 22. Anti-Inflammatory Potential of Essential Oil from the Heart-Wood of the Folk Medicinal Tree Cinnamomum kanehirai Hayata in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Incensole Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incensole acetate, a bioactive diterpenoid isolated from the resin of Boswellia species (frankincense), has emerged as a promising natural compound with a spectrum of therapeutic activities. Historically used in traditional medicine for its anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its effects, revealing specific therapeutic targets. This technical guide provides an in-depth overview of the known therapeutic targets of incensole acetate, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary targets identified to date include the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel and the Nuclear Factor-kappa B (NF-κB) signaling pathway. Additionally, evidence suggests a modulatory role on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of incensole acetate.
Core Therapeutic Targets
Incensole acetate exerts its biological effects through interaction with specific molecular targets, primarily implicated in inflammation, psychoactivity, and neuroprotection.
Transient Receptor Potential Vanilloid 3 (TRPV3)
A key discovery in understanding the bioactivity of incensole acetate is its role as a potent agonist of the TRPV3 channel, an ion channel involved in thermosensation, pain perception, and skin health.[1][2][3][4][5][6][7] Activation of TRPV3 in the brain by incensole acetate has been linked to its anxiolytic and antidepressant-like effects observed in preclinical models.[1][2][3][4][5][6][7]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Incensole acetate has demonstrated significant anti-inflammatory activity through the inhibition of the NF-κB signaling cascade.[8][9] It has been shown to inhibit the degradation of IκBα, a critical step in the activation of NF-κB.[8][10] Specifically, incensole acetate inhibits the phosphorylation of the IκB kinase (IKK) complex, preventing the subsequent activation of NF-κB and the expression of pro-inflammatory genes.[8]
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Preclinical studies suggest that incensole acetate can modulate the HPA axis, a crucial neuroendocrine system involved in stress response and mood regulation.[11] Chronic administration has been shown to reduce serum corticosterone levels, down-regulate the expression of corticotropin-releasing factor (CRF), and up-regulate brain-derived neurotrophic factor (BDNF) in the hippocampus.[11]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of incensole acetate with its identified targets.
| Target | Parameter | Value | Assay System | Reference |
| TRPV3 | EC50 | 16 µM | HEK293 cells expressing mouse TRPV3 | [10][12] |
| NF-κB (IκBα degradation) | Effective Concentration | 60-140 µM | TNF-α-stimulated HeLa cells | [12] |
| In vivo anti-inflammatory | Effective Dose | 50 mg/kg | Carrageenan-induced paw edema in mice | [12] |
| In vivo anxiolytic/antidepressant | Effective Dose | 10-50 mg/kg | Elevated plus maze and forced swim test in mice | [1][11][12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to identify and characterize the therapeutic targets of incensole acetate.
Cell-Based Assays for TRPV3 Activation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing mouse TRPV3-YFP.[1]
-
Methodology:
-
HEK293 cells expressing TRPV3 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are plated on poly-L-lysine-coated coverslips.
-
Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
A baseline fluorescence is established before the addition of incensole acetate at various concentrations.
-
Changes in intracellular calcium concentration upon addition of the compound are recorded using a fluorescence imaging system.
-
The EC50 value is calculated from the dose-response curve.[10][12]
-
NF-κB Inhibition Assays
-
Cell Lines: HeLa cells or A549 cells.[8]
-
Methodology for IκBα Degradation:
-
HeLa cells are pre-incubated with varying concentrations of incensole acetate for 2 hours.
-
Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/ml) for 20 minutes to induce NF-κB activation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Western blot analysis is performed using an antibody specific for IκBα to assess its degradation.[8]
-
-
Methodology for IKK Phosphorylation:
-
293T cells are transfected with expression vectors for TAK1 and TAB1 to induce IKK activation.
-
36 hours post-transfection, cells are treated with increasing concentrations of incensole acetate for 6 hours.
-
Cell lysates are subjected to immunoblotting to detect the phosphorylation of the IKK activation loop.[8]
-
Animal Models for Behavioral Studies
-
Animals: Female Sabra mice or selectively bred submissive mice.[1][11]
-
Methodology for Anxiolytic-like Effects (Elevated Plus Maze):
-
Mice are administered incensole acetate (e.g., 50 mg/kg, i.p.) or vehicle.
-
After a set time (e.g., 30-40 minutes), mice are placed in the center of an elevated plus maze.
-
The time spent in the open and closed arms of the maze is recorded for 5 minutes. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[1][12]
-
-
Methodology for Antidepressant-like Effects (Forced Swim Test):
-
Mice are administered incensole acetate (e.g., 10-50 mg/kg, i.p.) or vehicle.
-
After a set time, mice are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded during the last few minutes of the test. A reduction in immobility time suggests an antidepressant-like effect.[1][11][12]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by incensole acetate and a typical experimental workflow for its analysis.
References
- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Incensole Acetate, a Psychoactive Component of Incense [radical-research.com]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Incensole - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Technical Guide: Physicochemical Properties and Biological Activity of (1R,2S,5E,9E,12S*)-1,5,9-Trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol Acetate (Incensole Acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S,5E,9E,12S*)-1,5,9-Trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol Acetate, commonly known as Incensole Acetate, is a bioactive diterpenoid derived from the resin of trees belonging to the Boswellia genus, a key component of frankincense.[1][2] This document provides a comprehensive overview of its physicochemical properties, alongside detailed experimental protocols for assessing its biological activity, specifically its anti-inflammatory and neuroprotective effects.
Physicochemical Properties
Table 1: Physicochemical Data of Incensole Acetate
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₃ | [3][4][5] |
| Molecular Weight | 348.5 g/mol | [3][4][5] |
| Physical State | Neat Oil | [3][4] |
| Boiling Point (Predicted) | 420.1 ± 45.0 °C at 760 mmHg | |
| Flash Point (Predicted) | 178.6 ± 23.3 °C | |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |
| LogP (Predicted) | 6.83 | |
| Vapor Pressure (Predicted) | 0.0 ± 1.0 mmHg at 25°C | |
| Index of Refraction (Predicted) | 1.499 | |
| Stability | Stable for ≥ 4 years at -20°C | [3] |
Table 2: Solubility of Incensole Acetate
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Ethanol | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
| Water | Insoluble | [1][6] |
Biological Activity: Anti-inflammatory Effects via NF-κB Inhibition
Incensole Acetate has been demonstrated to possess significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The inhibitory action of Incensole Acetate is targeted at the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[7][8][9]
Signaling Pathway Diagram
Experimental Protocol: NF-κB Inhibition Assay
This protocol is based on the methodology described by Moussaieff et al. (2007) for assessing the inhibition of NF-κB activation in HeLa cells.[8]
-
Cell Culture:
-
Culture human HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of Incensole Acetate in ethanol.
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., in the range of 60-140 µM).
-
-
Treatment and Stimulation:
-
Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of Incensole Acetate for 2 hours.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL for 20 minutes to induce NF-κB activation.
-
-
Analysis of IκBα Degradation (Western Blot):
-
Following treatment, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for IκBα.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity in TNF-α stimulated cells indicates degradation, which should be prevented by Incensole Acetate.
-
Biological Activity: Neuroprotective Effects
Incensole Acetate has also been shown to exhibit neuroprotective properties by mitigating β-amyloid-induced neurotoxicity.[10] This is a critical area of research for neurodegenerative diseases such as Alzheimer's disease.
Experimental Workflow: Cell Viability Assay
Experimental Protocol: Neuroprotection Assay
This protocol is based on the methodology described by El-Magd et al. (2018) for assessing the neuroprotective effects of Incensole Acetate against β-amyloid-induced toxicity in human olfactory bulb neural stem cells (hOBNSCs).[10]
-
Cell Culture:
-
Culture hOBNSCs in an appropriate growth medium as recommended by the supplier, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of Incensole Acetate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock in the cell culture medium to final concentrations ranging from 5 to 100 µM.
-
-
Treatment Protocol:
-
Seed hOBNSCs in 96-well plates at a suitable density and allow them to attach.
-
Pre-treat the cells with the various concentrations of Incensole Acetate for 4 hours.
-
Following pre-treatment, add β-amyloid peptide (25-35) to the wells to induce neurotoxicity.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
After the desired incubation period with β-amyloid, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. An increase in absorbance in the Incensole Acetate-treated groups compared to the β-amyloid-only treated group indicates a protective effect.
-
Conclusion
Incensole Acetate is a promising natural compound with well-documented anti-inflammatory and emerging neuroprotective activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. The provided methodologies can be adapted for high-throughput screening and detailed mechanistic studies.
References
- 1. Incensol Acetate - LKT Labs [lktlabs.com]
- 2. Incensole - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. glpbio.com [glpbio.com]
A Technical Guide to the Natural Sources of Bicyclic Terpene Acetates for Researchers and Drug Development Professionals
Introduction
Bicyclic terpene acetates are a class of naturally occurring organic compounds characterized by a bicyclic terpene core structure esterified with an acetate group. These compounds are significant constituents of the essential oils of numerous plants and are of considerable interest to the pharmaceutical, cosmetic, and flavor industries due to their diverse biological activities and distinct aromatic profiles. This technical guide provides an in-depth overview of the primary natural sources of prominent bicyclic terpene acetates, detailed experimental protocols for their extraction and isolation, and an exploration of their known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and biological pathways are visualized using diagrams.
Natural Sources and Quantitative Data
Bicyclic terpene acetates are widely distributed in the plant kingdom, with bornyl acetate, isobornyl acetate, and fenchyl acetate being among the most well-documented. The concentration of these compounds can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. The following tables summarize the quantitative data on the occurrence of these key bicyclic terpene acetates in various natural sources.
Table 1: Natural Sources and Concentration of Bornyl Acetate
| Plant Species | Family | Plant Part | Concentration (%) | References |
| Inula graveolens | Asteraceae | Aerial Parts | 69.15 | [1] |
| Amomum villosum | Zingiberaceae | Fruit | up to 59.60 | [2] |
| Valeriana officinalis | Caprifoliaceae | Root | 36.07 - 46.22 | [3] |
| Tetraclinis articulata | Cupressaceae | Leaves | 35.05 | |
| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84 | [4] |
| Achillea millefolium | Asteraceae | Flowers | 5.63 - 12.0 | [4] |
| Rosmarinus officinalis | Lamiaceae | Aerial Parts | Present | [5][6] |
| Pinaceae family | Pinaceae | Needles | Widely Present | [5] |
| Cupressaceae family | Cupressaceae | Leaves | Widely Present | [6] |
Table 2: Natural Sources and Concentration of Isobornyl Acetate
| Plant Species | Family | Plant Part | Concentration (%) | References |
| Glebionis coronaria | Asteraceae | Leaves/Flowers | 1.6 - 3.5 | [7] |
| Croton bonplandianus | Euphorbiaceae | Aerial Parts | 6.2 | [7] |
| Micromeria juliana | Lamiaceae | Shoot | 0.026 | [7] |
| Rosmarinus officinalis | Lamiaceae | Shoot | 0.0003 | [7] |
| Thymus spp. | Lamiaceae | Aerial Parts | Present | [8] |
| Ocimum basilicum | Lamiaceae | Aerial Parts | Present | [8][9] |
| Dill | Apiaceae | Herb | Present | [8][9] |
Table 3: Natural Sources and Concentration of Fenchyl Acetate
| Plant Species | Family | Plant Part | Concentration (%) | References |
| Strobilanthes sessilis | Acanthaceae | Inflorescence | 89.33 (endo-fenchyl acetate) | [10][11] |
| Juniperus rigida | Cupressaceae | Leaves and Terminal Branches | Present | [12][13] |
| Seseli sibiricum | Apiaceae | Not specified | Present | [12][13] |
| Rosmarinus officinalis | Lamiaceae | Not specified | Present | [12][13] |
| Foeniculum vulgare | Apiaceae | Not specified | Present | [12][13] |
| Alpinia spp. | Zingiberaceae | Not specified | Present | [14][15] |
| Croton matourensis | Euphorbiaceae | Not specified | Present | [14][15] |
Experimental Protocols
The extraction and isolation of bicyclic terpene acetates from their natural sources typically involve a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and purification of the target compound. The following are detailed methodologies for these key experiments.
Extraction of Essential Oil by Hydrodistillation
This protocol is a common method for extracting essential oils from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots, flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh 100-200 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is completely submerged (approximately 1-1.5 L).
-
Set up the Clevenger-type apparatus with the flask on the heating mantle and connect the condenser. Ensure all joints are properly sealed.
-
Begin heating the mixture to boiling. The steam and volatile components will rise, be condensed, and collected in the collection tube of the Clevenger apparatus.
-
Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the collection tube using a pipette and transfer it to a separatory funnel.
-
Drain the aqueous layer and collect the oil layer.
-
Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried oil into a clean, pre-weighed glass vial.
-
Store the essential oil at 4°C in a dark, airtight container.
Isolation of Bicyclic Terpene Acetates by Flash Column Chromatography
This protocol describes a method for the purification of a target bicyclic terpene acetate from the extracted essential oil.
Materials:
-
Extracted essential oil
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde staining solution
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the essential oil (e.g., 1 g) in a minimal amount of hexane.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: Carefully load the dissolved essential oil onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as pure hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc.). The optimal solvent gradient should be determined beforehand by TLC analysis of the crude essential oil.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) using a fraction collector or test tubes.
-
TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by heating.
-
Pooling and Concentration: Combine the fractions containing the pure bicyclic terpene acetate, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified bicyclic terpene acetate.
-
Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for the identification and quantification of volatile compounds in a sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped at 3°C/min to 240°C, and held for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
Procedure:
-
Sample Preparation: Dilute the essential oil or the purified acetate in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Compound Identification: Identify the bicyclic terpene acetates and other constituents by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.
Signaling Pathways and Biological Activities
Several bicyclic terpene acetates have demonstrated significant biological activities, with the anti-inflammatory properties of bornyl acetate being the most extensively studied.
Bornyl Acetate: Anti-inflammatory Signaling Pathways
Bornyl acetate exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17]
-
Inhibition of the NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Bornyl acetate has been shown to inhibit the phosphorylation of IκBα and the activity of the IKK complex, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[16][17]
-
Inhibition of the MAPK Pathway: The MAPK pathway, which includes cascades involving Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in inflammation. Upon activation by inflammatory signals, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Bornyl acetate has been found to inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response mediated by these pathways.[16][17]
-
Induction of Interleukin-11 (IL-11): In human chondrocytes, bornyl acetate has been shown to have an anti-inflammatory effect by inducing the expression of the anti-inflammatory cytokine IL-11.[18] This induction is mediated through the activation of the transcription factor c-fos, a component of the AP-1 (Activator protein-1) complex.[18]
The following diagrams illustrate these signaling pathways.
Caption: Bornyl Acetate's inhibition of the NF-κB signaling pathway.
Caption: Bornyl Acetate's inhibition of the MAPK signaling pathway.
Caption: Bornyl Acetate's induction of IL-11 expression.
Fenchyl Acetate and Isobornyl Acetate: Biological Activities
While the specific signaling pathways for fenchyl acetate and isobornyl acetate are not as well-defined as those for bornyl acetate, preliminary research has indicated several biological activities. Fenchyl acetate has been reported to possess diuretic, antimicrobial, larvicidal, insecticidal, anti-inflammatory, cytotoxic, and antioxidant properties.[14][15] Isobornyl acetate has been identified as a flavoring agent and is also used in perfumery, with some studies suggesting it may have sedative effects.[8] Further research is required to elucidate the precise molecular mechanisms underlying these observed effects.
Conclusion
Bicyclic terpene acetates are a valuable class of natural products with a wide range of applications. This guide has provided a comprehensive overview of their natural sources, with quantitative data to aid in the selection of promising plant materials for extraction. The detailed experimental protocols offer a practical framework for the isolation and characterization of these compounds. Furthermore, the elucidation of the anti-inflammatory signaling pathways of bornyl acetate highlights the therapeutic potential of these molecules. Continued research into the biological activities and mechanisms of action of other bicyclic terpene acetates, such as fenchyl and isobornyl acetate, is warranted to fully explore their potential in drug development and other scientific applications.
References
- 1. acgpubs.org [acgpubs.org]
- 2. foreverest.net [foreverest.net]
- 3. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ISOBORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 9. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. Endo-fenchyl acetate rich essential oil of Strobilanthes sessilis Nees inflorescence and its characterisation using GC, GC-MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. fenchyl acetate, 13851-11-1 [thegoodscentscompany.com]
- 13. fenchyl acetate, 13851-11-1 [perflavory.com]
- 14. Diuretic Potential of Fenchyl Acetate with Its Mechanism of Action: Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Incensole Acetate: A Technical Guide to Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Incensole Acetate, a bioactive diterpene cembrenoid isolated from the resin of Boswellia species, commonly known as frankincense. An understanding of its solubility is critical for researchers in pharmacology, natural product chemistry, and drug development to ensure accurate and reproducible experimental outcomes. Incensole Acetate has garnered significant interest for its neuroprotective, anti-inflammatory, and anxiolytic-like activities.[1][2][3] This document details quantitative solubility data, experimental protocols for solubility determination, and practical guidance for preparing solutions.
Quantitative Solubility Data
The solubility of Incensole Acetate has been reported in several common organic solvents. The data, primarily from chemical supplier technical data sheets, is summarized below. It is important to note that solubility can be influenced by factors such as compound purity, solvent grade, temperature, and physical agitation methods like sonication.
| Solvent | Formula | Type | Reported Solubility (mg/mL) | Molar Equivalent (mM)¹ | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~25 | ~71.7 | --- | [4][5] |
| 100 | 286.9 | Requires ultrasonication. | [1][6] | |||
| Dimethyl Formamide (DMF) | C₃H₇NO | Polar Aprotic | ~25 | ~71.7 | --- | [4][5] |
| Ethanol | C₂H₅OH | Polar Protic | ~25 | ~71.7 | --- | [4][5] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble | --- | Quantitative data not specified. | [7] |
| Ethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | --- | Quantitative data not specified. | [7] |
| Methanol | CH₃OH | Polar Protic | Almost Insoluble | --- | Contradicts general solubility in other polar protics like ethanol. | [7] |
| Water | H₂O | Polar Protic | Insoluble | --- | --- | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | --- | Aqueous Buffer | ~0.3 | ~0.86 | For aqueous experimental buffers, pre-dissolving in ethanol is required. | [4][5] |
¹Molar equivalent calculated based on a molecular weight of 348.5 g/mol for Incensole Acetate.[4][5]
Experimental Protocols
While specific methodologies used to establish the values in the table are proprietary to the suppliers, a generalized and robust protocol for determining the solubility of a crystalline natural product like Incensole Acetate is presented below. This method is based on the common "shake-flask" or saturation-equilibration technique.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Objective: To determine the saturation solubility of Incensole Acetate in a given organic solvent at a specified temperature (e.g., 25°C).
2. Materials:
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined caps
-
Constant temperature shaker/incubator
-
Centrifuge capable of temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS)
3. Procedure:
-
Preparation: Add an excess amount of Incensole Acetate to a vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at various time points until the concentration plateaus.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Incensole Acetate. The concentration is typically determined against a calibration curve prepared from a stock solution of known concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is expressed in mg/mL or mol/L.
Caption: Workflow for determining equilibrium solubility.
Practical Considerations for Solution Preparation
-
Stock Solutions: For experimental use, stock solutions are typically prepared in DMSO or ethanol.[4] When preparing a stock solution, dissolve Incensole Acetate in the solvent of choice, purging with an inert gas like argon or nitrogen to prevent potential oxidation.[4] Store stock solutions at -20°C for stability.[1][4]
-
Aqueous Solutions: Incensole Acetate is sparingly soluble in aqueous buffers.[4] To prepare a working solution in an aqueous medium like PBS, first dissolve the compound in a minimal amount of ethanol to create a concentrated stock. Then, dilute this stock solution with the aqueous buffer to the desired final concentration.[4] It is not recommended to store aqueous solutions for more than one day.[4]
-
Enhancing Dissolution: For solvents like DMSO where higher concentrations are achievable, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[1][6]
Logical Framework for Solubility Prediction
The solubility of a compound is governed by the principle "like dissolves like." Incensole Acetate is a large, lipophilic diterpenoid, which dictates its solubility profile. The following diagram illustrates the relationship between solvent polarity and the expected solubility of a lipophilic compound.
Caption: Solvent polarity and expected solubility of Incensole Acetate.
References
- 1. glpbio.com [glpbio.com]
- 2. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incensole - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Incensol Acetate - LKT Labs [lktlabs.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Stability and Degradation Profile of Incensole Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incensole acetate, a bioactive cembranoid diterpene isolated from the resin of Boswellia species, has garnered significant interest for its anti-inflammatory and neuroprotective properties. A thorough understanding of its stability and degradation profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known stability of incensole acetate, its potential degradation pathways, and the analytical methodologies pertinent to its characterization. Due to the limited availability of formal stability studies in the public domain, this guide combines published data with established principles of chemical degradation to offer a predictive profile.
Chemical and Physical Properties
Incensole acetate is a lipophilic, oily compound with low volatility. Its stability is influenced by its chemical structure, which includes an ester functional group and multiple sites susceptible to oxidation.
| Property | Value | Reference |
| Molecular Formula | C22H36O3 | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| Appearance | Neat oil | [1] |
| Solubility | Soluble in ethanol, DMSO, and DMF (~25 mg/mL). Sparingly soluble in aqueous buffers. | [2] |
Stability Summary
Published data on the stability of incensole acetate is limited. The following table summarizes the available information.
| Condition | Storage Temperature | Duration | Observation | Reference |
| Neat Oil | -20°C | ≥ 4 years | Stable | [1][2] |
| Aqueous Solution (Ethanol:PBS 1:2) | Not specified | > 1 day | Not recommended for storage | [2] |
Potential Degradation Pathways
Based on the chemical structure of incensole acetate and general principles of organic chemistry, the primary degradation pathways are expected to be hydrolysis and oxidation.
Hydrolysis
The ester linkage in incensole acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding incensole and acetic acid. This deacetylation has been demonstrated experimentally under basic conditions.[3]
Oxidation
The cembrene ring of incensole acetate contains double bonds that are potential sites for oxidation. Oxidation can lead to the formation of various products, including epoxides. The related compound, incensole, is known to undergo epoxidation upon exposure to air.[4]
Below is a diagram illustrating the probable degradation pathways of incensole acetate.
Caption: Probable degradation pathways of Incensole Acetate.
Experimental Protocols
While a specific, validated stability-indicating method for incensole acetate is not detailed in the literature, a general approach to forced degradation studies can be outlined.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5]
4.1.1. Stress Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours |
| Oxidative Degradation | 3-30% H2O2, room temperature or slightly elevated, for several hours |
| Thermal Degradation | Solid drug substance at 60-80°C for an extended period |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |
4.1.2. Sample Preparation
A stock solution of incensole acetate is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined above. After the specified time, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is suitable for the analysis of incensole acetate and its degradation products.
4.2.1. HPLC Method Parameters (Example)
The following parameters are based on published methods for the analysis of incensole acetate and may serve as a starting point for the development of a stability-indicating method.[3][6]
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water or a buffered aqueous solution in a gradient or isocratic mode |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at ~210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
4.2.2. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of incensole acetate in the presence of its degradation products.
Signaling Pathways
Incensole acetate has been shown to interact with specific biological pathways, which is relevant to its mechanism of action.
NF-κB Signaling Pathway
Incensole acetate has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[7][8]
The diagram below illustrates the inhibitory effect of incensole acetate on the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by Incensole Acetate.
TRPV3 Channel Activation
Incensole acetate is a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in thermosensation and has been linked to the psychoactive effects of frankincense.[8][9]
The following diagram depicts the activation of the TRPV3 channel by incensole acetate.
Caption: Activation of the TRPV3 channel by Incensole Acetate.
Conclusion
While incensole acetate demonstrates long-term stability as a neat oil under refrigerated conditions, its susceptibility to hydrolysis and oxidation necessitates careful consideration during formulation development and storage. The lack of comprehensive public data on its forced degradation profile highlights the need for further research in this area. The methodologies and predictive pathways outlined in this guide provide a framework for scientists and drug development professionals to design and execute robust stability studies for incensole acetate, ultimately facilitating its potential transition from a traditional remedy to a well-characterized therapeutic agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incensole - Molecule of the Month December 2017 - HTML-only version [chm.bris.ac.uk]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
- 7. Incensole - Wikipedia [en.wikipedia.org]
- 8. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Methodological & Application
Analytical Methods for the Characterization of Insencol Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insencol acetate is a diterpenoid compound and a significant bioactive constituent found in the resin of Boswellia species, commonly known as frankincense. It has garnered considerable interest in the scientific community for its potential anti-inflammatory and psychoactive properties. Accurate and robust analytical methods are crucial for the proper identification, quantification, and characterization of this compound in various matrices, including raw materials, extracts, and finished products. This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques.
Physical and Chemical Properties
A foundational aspect of analytical characterization is understanding the basic physical and chemical properties of the target compound. This information is vital for sample preparation, method development, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₃ | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| Appearance | Neat oil | |
| CAS Number | 34701-53-6 | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (approx. 25 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with the aqueous buffer. |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD) is a reliable technique for the quantification of this compound.
Experimental Protocol: RP-HPLC-DAD for Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection: UV detection at 210 nm. A retention time of approximately 18.30 minutes has been reported under certain conditions.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve should be prepared using certified reference standards of this compound at a minimum of five different concentrations.
Workflow for HPLC Analysis
Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and structural confirmation of this compound, particularly in complex mixtures like essential oils.
Experimental Protocol: GC-MS for Identification of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp 1: Increase to 130 °C at a rate of 9 °C/min.
-
Ramp 2: Increase to 230 °C at a rate of 2 °C/min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: The mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 348. Key fragment ions can be observed at m/z 305 ([M-C₃H₇]⁺) and 288 ([M-CH₃COOH]⁺).
GC-MS Analysis Workflow
Caption: Workflow for the identification of this compound using GC-MS.
Spectroscopic Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used for the complete structural assignment of this compound.
Experimental Protocol: NMR for Structural Characterization of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the connectivity and stereochemistry of the molecule.
¹H and ¹³C NMR Spectral Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-1 | - | 86.5 |
| C-2 | 4.85 (d) | 78.9 |
| C-3 | 2.20 (m), 1.80 (m) | 39.8 |
| C-4 | - | 134.5 |
| C-5 | 5.10 (t) | 125.0 |
| C-6 | 2.10 (m) | 24.5 |
| C-7 | 2.05 (m) | 38.5 |
| C-8 | - | 135.5 |
| C-9 | 5.20 (d) | 124.0 |
| C-10 | 2.30 (m) | 48.0 |
| C-11 | 3.80 (d) | 75.0 |
| C-12 | - | 88.0 |
| C-13 | 1.90 (m), 1.60 (m) | 42.0 |
| C-14 | 1.70 (m), 1.50 (m) | 28.0 |
| C-15 | 1.25 (s) | 27.0 |
| C-16 | 1.65 (s) | 16.0 |
| C-17 | 1.75 (s) | 17.0 |
| C-18 | 0.95 (d) | 21.0 |
| C-19 | 0.85 (d) | 20.0 |
| CH₃-CO | 2.00 (s) | 21.5 |
| CH₃-CO | - | 170.5 |
Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.
Logical Relationship for NMR Structural Elucidation
References
Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the determination of the structure of organic molecules.[1][2] For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous structure elucidation.[3] These application notes provide a comprehensive overview of the key NMR experiments, detailed experimental protocols, and a strategic workflow for tackling the structural analysis of complex organic molecules.
Foundational 1D NMR Experiments
1D NMR spectra provide the initial, fundamental information about the chemical environment of magnetically active nuclei within a molecule.
-
¹H NMR (Proton NMR): This is typically the first experiment performed. It provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[4]
-
¹³C NMR (Carbon-13 NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the number of hydrogens attached to each carbon atom (CH, CH₂, CH₃, or quaternary C).[3][6] DEPT-45, DEPT-90, and DEPT-135 are common variants.
Table 1: Summary of Information from 1D NMR Experiments
| Experiment | Information Obtained | Typical Chemical Shift Range (ppm) |
| ¹H NMR | Number of proton types, chemical environment, relative number of protons, proton-proton coupling. | 0 - 12 |
| ¹³C NMR | Number of carbon types, chemical environment of carbons. | 0 - 220 |
| DEPT-135 | CH and CH₃ signals are positive, CH₂ signals are negative. Quaternary carbons are not observed. | 0 - 220 |
Key 2D NMR Experiments for Structure Elucidation
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.[7]
-
COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][8]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (¹JCH).[3][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is vital for connecting different spin systems and identifying quaternary carbons.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This is critical for determining stereochemistry and the 3D structure of a molecule.[10]
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may need to be optimized.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[4]
Protocol 1: ¹H NMR
-
Pulse Program: zg30
-
Number of Scans (NS): 8 to 16 (increase for dilute samples)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
Protocol 2: ¹³C{¹H} NMR
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
Protocol 3: DEPT-135
-
Pulse Program: dept135
-
Number of Scans (NS): 128 to 512
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
Protocol 4: COSY
-
Pulse Program: cosygpppqf[11]
-
Number of Scans (NS): 2 to 8 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 1.5-2 seconds
-
Spectral Width (SW in F1 and F2): 12 ppm (centered on the proton spectrum)
Protocol 5: HSQC
-
Pulse Program: hsqcedetgpsisp2.4[11]
-
Number of Scans (NS): 4 to 16 per increment
-
Number of Increments (TD in F1): 128 to 256
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW in F2, ¹H): 12 ppm
-
Spectral Width (SW in F1, ¹³C): 160-200 ppm
Protocol 6: HMBC
-
Pulse Program: hmbcetgpl3nd[11]
-
Number of Scans (NS): 8 to 32 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 1.5-2 seconds
-
Spectral Width (SW in F2, ¹H): 12 ppm
-
Spectral Width (SW in F1, ¹³C): 220 ppm
Protocol 7: NOESY
-
Pulse Program: noesygpph
-
Number of Scans (NS): 8 to 16 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 2 seconds
-
Mixing Time (d8): 0.5-1.0 seconds (can be varied)
-
Spectral Width (SW in F1 and F2): 12 ppm
Workflow for Structure Elucidation
The process of elucidating a complex molecular structure from NMR data is a systematic one.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Data Presentation: Example Quantitative Data
For a hypothetical complex molecule, the following tables illustrate how quantitative data from NMR spectra can be presented.
Table 2: ¹H and ¹³C NMR Data
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | ¹H Integration |
| 1 | 172.5 | - | - |
| 2 | 55.3 | 4.10 (t, 7.1) | 1H |
| 3 | 34.8 | 2.25 (m) | 2H |
| 4 | 128.9 | 7.20 (d, 8.5) | 2H |
| 5 | 129.5 | 7.35 (t, 8.5) | 2H |
| 6 | 127.2 | 7.15 (t, 8.5) | 1H |
Table 3: Key 2D NMR Correlations
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |
| 4.10 (H-2) | 2.25 (H-3) | 172.5 (C-1), 34.8 (C-3), 128.9 (C-4) | 2.25 (H-3), 7.20 (H-4) |
| 2.25 (H-3) | 4.10 (H-2) | 55.3 (C-2), 128.9 (C-4) | 4.10 (H-2) |
| 7.20 (H-4) | 7.35 (H-5) | 55.3 (C-2), 129.5 (C-5), 127.2 (C-6) | 7.35 (H-5) |
| 7.35 (H-5) | 7.20 (H-4), 7.15 (H-6) | 128.9 (C-4), 127.2 (C-6) | 7.20 (H-4), 7.15 (H-6) |
| 7.15 (H-6) | 7.35 (H-5) | 128.9 (C-4), 129.5 (C-5) | 7.35 (H-5) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical connections between different NMR experiments and the structural information they provide.
Caption: Logical relationships between NMR experiments and the derived structural information.
A systematic and combined approach utilizing various 1D and 2D NMR experiments is indispensable for the accurate structure elucidation of complex organic molecules. By following a logical workflow and carefully analyzing the data from each experiment, researchers can confidently determine the constitution, configuration, and conformation of novel compounds.
References
- 1. omicsonline.org [omicsonline.org]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. emerypharma.com [emerypharma.com]
- 4. jchps.com [jchps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: Mass Spectrometry Analysis of Acetate Esters
References
- 1. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 2. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of organic acetates in e-vapor products by GC-MS/MS | CORESTA [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the initial in vitro screening of novel bioactive compounds. The following assays are fundamental in early-stage drug discovery for assessing cytotoxicity, and for characterizing the interaction of compounds with specific biological targets such as enzymes and receptors.
Core Assays for Bioactive Compound Screening
A foundational step in drug discovery is to evaluate the biological activity of novel compounds.[1] This typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to determine a compound's mechanism of action. Key initial assays include:
-
Cell Viability Assays: These are critical for determining the cytotoxic effects of new compounds and are used to quantify cell survival and proliferation under various conditions.[2] By assessing how cells respond to different drug concentrations, researchers can identify potential therapeutic agents with minimal toxicity.[2]
-
Enzyme Activity Assays: Many drugs function by inhibiting enzymes.[3] Enzyme inhibition assays are therefore crucial for identifying compounds that can modulate the activity of a specific enzyme, a vital step in developing targeted therapies.[3]
-
Receptor Binding Assays: These assays are used to identify and characterize compounds that bind to specific receptors.[4] This is essential for understanding a drug's mechanism of action and for predicting its efficacy and potential side effects.[4]
Data Presentation: Summary of In Vitro Assay Results
The following tables summarize representative data from the described in vitro assays.
Table 1: Cell Viability (MTT Assay) of Compound X on MCF-7 Cells
| Compound X Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.5 ± 3.9 |
| 100 | 5.1 ± 2.3 |
Table 2: Enzyme Inhibition (ELISA-based) of Compound Y on Target Enzyme Z
| Compound Y Concentration (nM) | % Enzyme Activity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.8 |
| 1 | 92.1 ± 4.2 |
| 10 | 68.4 ± 5.5 |
| 100 | 35.7 ± 4.1 |
| 500 | 12.9 ± 3.2 |
| 1000 | 2.3 ± 1.9 |
Table 3: Receptor Binding (Radioligand) of Compound A for Receptor B
| Compound A Concentration (nM) | % Specific Binding (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 6.1 |
| 0.1 | 95.3 ± 5.8 |
| 1 | 75.9 ± 7.2 |
| 10 | 48.2 ± 6.5 |
| 100 | 18.7 ± 4.9 |
| 1000 | 3.4 ± 2.1 |
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow: In Vitro Assay Development
Caption: A generalized workflow for the in vitro development and screening of novel bioactive compounds.
Logical Relationship: Drug Discovery Process
Caption: The logical progression of the drug discovery and development process.
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2).[5]
-
Compound Treatment: Treat cells with various concentrations of the novel bioactive compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium. Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution to each well.[3]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Activity
This protocol describes a sandwich ELISA, which is a common format for measuring enzyme activity.[6]
Materials:
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Capture antibody specific to the enzyme of interest
-
Blocking buffer (e.g., PBS with 1-5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (enzyme-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[7]
-
Blocking: Discard the coating solution and wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[7]
-
Sample and Compound Incubation: Wash the plate three times. Add 100 µL of the enzyme sample and various concentrations of the inhibitory compound to the wells. Incubate for 2 hours at room temperature.[6]
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[6]
-
Substrate Addition: Wash the plate five times. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[7]
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.[8]
-
Data Analysis: Calculate the percentage of enzyme activity relative to the control (no inhibitor).
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[1]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Binding buffer
-
Unlabeled competitor compound (the novel bioactive compound)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL: 150 µL of the membrane preparation, 50 µL of the unlabeled competitor compound at various concentrations (or buffer for total binding), and 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[9][10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Determine the amount of specifically bound radioligand by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. Calculate the percentage of specific binding in the presence of the competitor compound and determine the IC50 value.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Account Suspended [thepharma.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mabtech.com [mabtech.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 8. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for the Purification of Incensole Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Incensole Acetate, a bioactive diterpenoid found in the resin of Boswellia species. The following methods cover extraction, semi-synthesis, and chromatographic purification to obtain high-purity Incensole Acetate for research and development purposes.
Overview of Purification Strategies
Incensole Acetate can be isolated from the neutral fraction of Boswellia resin. A highly efficient approach involves a semi-synthetic method where the co-occurring and more abundant compound, Incensole, is acetylated to increase the overall yield of Incensole Acetate. Subsequent purification is achieved through a combination of flash column chromatography and preparative high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: Extraction of the Neutral Fraction from Boswellia papyrifera Resin
This protocol describes the initial extraction of the neutral components, including Incensole and Incensole Acetate, from the frankincense resin.
Materials:
-
Dried Boswellia papyrifera resin
-
Dichloromethane (DCM)
-
n-pentane
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Grinder or mortar and pestle
Procedure:
-
Grind the dried Boswellia papyrifera resin to a fine powder.
-
Suspend the powdered resin in a 1:1 mixture of n-pentane and diethyl ether.
-
Extract the suspension multiple times with saturated NaHCO₃ solution in a separatory funnel to remove acidic components.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the mixture and evaporate the solvent using a rotary evaporator to obtain the neutral fraction as a viscous oil.
Protocol 2: Semi-synthesis of Incensole Acetate via Acetylation
This protocol details the acetylation of the neutral fraction to convert Incensole into Incensole Acetate, thereby increasing the yield of the target compound.[1]
Materials:
-
Neutral fraction from Protocol 2.1
-
Dichloromethane (DCM)
-
Pyridine
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the neutral fraction in DCM in a round bottom flask.
-
Add pyridine, acetic anhydride, and a catalytic amount of DMAP to the solution.
-
Gently reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, quench the reaction by adding 1 N HCl.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to obtain the acetylated neutral fraction.
Protocol 3: Purification by Flash Column Chromatography
This protocol describes the initial purification of the acetylated neutral fraction to enrich for Incensole Acetate.
Materials:
-
Acetylated neutral fraction from Protocol 2.2
-
Silica gel for flash chromatography
-
Petroleum ether
-
Diethyl ether
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
TLC visualization reagent (e.g., potassium permanganate stain)
Procedure:
-
Pack a glass column with silica gel using a slurry of petroleum ether.
-
Dissolve the acetylated neutral fraction in a minimal amount of DCM and load it onto the column.
-
Elute the column with a mixture of petroleum ether and diethyl ether (e.g., a 6:1 v/v mixture).[2]
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing Incensole Acetate (typically with a purity of >80%).
-
Evaporate the solvent from the combined fractions to yield the enriched Incensole Acetate.
Protocol 4: High-Purity Purification by Preparative HPLC
This protocol details the final purification step to obtain Incensole Acetate with a purity of >99%.[1][2]
Materials:
-
Enriched Incensole Acetate from Protocol 2.3
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., YMC-Pack Pro C18, 250 x 20 mm, 5 µm)[1][2]
-
Syringe filters (0.2 µm)
Procedure:
-
Dissolve the enriched Incensole Acetate fraction in methanol.
-
Filter the solution through a 0.2 µm syringe filter.
-
Set up the preparative HPLC system with the parameters outlined in Table 2.
-
Inject the sample onto the column.
-
Collect the fraction corresponding to the Incensole Acetate peak.
-
Evaporate the solvent from the collected fraction to obtain pure Incensole Acetate as a colorless oil.
Data Presentation
Table 1: Summary of Yields and Purity at Different Purification Stages
| Purification Step | Starting Material | Product | Yield | Purity |
| Extraction | 84 g Boswellia papyrifera resin | 25 g Neutral Fraction | 30% | Not specified |
| Acetylation | 25 g Neutral Fraction | 29 g Acetylated Neutral Fraction | ~100% (conversion) | Mixture |
| Flash Chromatography | 29 g Acetylated Neutral Fraction | 7 g Enriched Incensole Acetate | ~24% | >80% |
| Preparative HPLC | 2.07 g Enriched Fraction | 1.28 g Pure Incensole Acetate | 62% | >99% |
Data compiled from Paul & Jauch, 2012.[1][2]
Table 2: Preparative HPLC Parameters for Incensole Acetate Purification
| Parameter | Condition 1 | Alternative Condition |
| Column | YMC-Pack Pro C18 RS (250 x 20 mm I.D., 5 µm)[1][2] | NUCLEODUR 100-5 C18 ec (250 x 21 mm I.D.)[2] |
| Mobile Phase | 100% Methanol[1][2] | 96% Methanol, 4% Water[2] |
| Flow Rate | 19 mL/min[1][2] | 27.6 mL/min[2] |
| Temperature | Room Temperature (~25°C)[1][2] | Room Temperature (~25°C)[2] |
| Detection | UV (wavelength not specified, typically 210 nm for similar compounds) | UV (wavelength not specified) |
| Injection Volume | 3 mL (from a 69 mg/mL solution)[2] | Not specified |
Mandatory Visualizations
Caption: Workflow for the purification of Incensole Acetate.
Caption: Logical steps in Incensole Acetate purification.
References
Application Note: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Potential of Novel Compounds
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory therapeutics is a significant goal in drug discovery. This document provides a detailed, multi-tiered methodology for evaluating the anti-inflammatory potential of novel compounds, encompassing initial in vitro screening to in vivo validation. These protocols are designed for researchers, scientists, and drug development professionals to systematically assess the efficacy and mechanism of action of test compounds.
Tier 1: In Vitro Cellular Assays
Initial screening is performed using cell-based assays to determine a compound's ability to modulate inflammatory responses in a controlled environment. Murine macrophage cell lines, such as RAW 264.7, are commonly used as they produce key pro-inflammatory mediators upon stimulation.
Protocol 1: Inhibition of Pro-Inflammatory Cytokine and Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol assesses the ability of a novel compound to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Novel compound (dissolved in a suitable vehicle, e.g., DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel compound. Pre-treat the cells by adding 50 µL of the compound dilutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Prepare a 300 ng/mL solution of LPS in complete DMEM. Add 50 µL of this solution to each well (final concentration: 100 ng/mL), except for the unstimulated control wells.[4]
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant for analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Nitric Oxide Measurement (Griess Assay):
-
Add 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well.[5]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Data Presentation:
The results should be presented as the percentage inhibition of cytokine or NO production compared to the LPS-stimulated vehicle control.
Table 1: Effect of Compound X on Pro-Inflammatory Mediator Production
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |
|---|---|---|---|
| 0.1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 18.9 ± 2.5 |
| 1 | 45.8 ± 3.5 | 40.1 ± 3.2 | 52.3 ± 4.1 |
| 10 | 88.9 ± 5.1 | 82.4 ± 4.8 | 91.7 ± 3.9 |
| 100 | 95.3 ± 2.9 | 91.5 ± 3.3 | 96.2 ± 2.1 |
| Dexamethasone (1 µM) | 92.1 ± 4.5 | 88.6 ± 5.0 | 94.5 ± 3.7 |
Experimental Workflow:
Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway
To investigate the mechanism of action, this protocol assesses the compound's effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[6][7][8] The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65 subunit to translocate to the nucleus.
Materials:
-
Cell lysates from Protocol 1 (or a separately run experiment)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Experimental Protocol:
-
Cell Lysis: After treatment and stimulation as described in Protocol 1 (typically for a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash cells with cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts and the loading control (β-actin).
Data Presentation:
Table 2: Effect of Compound X on NF-κB Pathway Activation (Relative Densitometry Units)
| Treatment | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio |
|---|---|---|
| Control (Unstimulated) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS (100 ng/mL) | 5.82 ± 0.45 | 4.95 ± 0.38 |
| LPS + Compound X (1 µM) | 3.15 ± 0.29 | 2.87 ± 0.22 |
| LPS + Compound X (10 µM) | 1.43 ± 0.18 | 1.35 ± 0.16 |
| LPS + Dexamethasone (1 µM) | 1.25 ± 0.14 | 1.18 ± 0.13 |
Signaling Pathway Diagram:
Tier 2: In Vivo Models of Acute Inflammation
Compounds that demonstrate significant in vitro activity should be advanced to in vivo models to assess their efficacy in a complex biological system.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model for evaluating the anti-edematous effects of novel compounds in acute inflammation.[10][11]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
1% (w/v) Carrageenan solution in sterile saline
-
Novel compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Experimental Protocol:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Novel Compound treatment groups.
-
Compound Administration: Administer the novel compound or Indomethacin (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][13]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[11]
-
Calculation:
-
Increase in Paw Volume (mL): (Paw volume at time t) - (Paw volume at 0 hr)
-
Percentage Inhibition of Edema (%): [ (Control Edema - Treated Edema) / Control Edema ] x 100
-
Data Presentation:
Table 3: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | Edema Inhibition at 3h (%) |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3 |
| Compound X (10 mg/kg) | 0.65 ± 0.06 | 23.5 |
| Compound X (30 mg/kg) | 0.42 ± 0.04 | 50.6 |
| Compound X (100 mg/kg) | 0.31 ± 0.05 | 63.5 |
Experimental Workflow:
This tiered approach provides a robust framework for the systematic evaluation of novel anti-inflammatory compounds. The in vitro assays offer high-throughput screening and initial mechanistic insights, while the in vivo model validates efficacy in a physiological context. By following these detailed protocols, researchers can effectively identify and characterize promising new candidates for the treatment of inflammatory diseases.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 13. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting Insencol Acetate synthesis byproducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Insencol Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the semi-synthesis approach, which involves the acetylation of Incensole. Incensole, a diterpene alcohol, is typically isolated from the resin of Boswellia species, particularly Boswellia papyrifera. The acetylation is commonly achieved using acetic anhydride in the presence of a base, such as pyridine, and often with a catalyst like 4-(dimethylamino)pyridine (DMAP).
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The primary and expected byproduct of the acetylation reaction is acetic acid [1]. Other potential side products that may arise from side reactions or impurities in the starting material include:
-
Incensone : Formed by the oxidation of the secondary alcohol group of Incensole[2].
-
Incensole Epoxides : Resulting from the oxidation of the double bonds within the Incensole macrocycle[2][3][4].
-
5-epi-Incensole Acetate : An epimer of the desired product, potentially formed during the reaction[2].
-
Unreacted Incensole : Incomplete reaction will leave the starting material as an impurity.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A3: For monitoring the progress of the acetylation and analyzing the purity of the final product, the following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC) with a Reversed-Phase (RP) column and a Diode-Array Detector (DAD) is a powerful tool for quantifying Incensole and this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile components, including the desired product and potential byproducts like incensone.
-
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.
Troubleshooting Guides
This section provides guidance on identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can improve the reaction rate. However, be cautious as higher temperatures may promote side reactions. - Check Reagent Stoichiometry: Ensure an appropriate excess of acetic anhydride is used. |
| Sub-optimal Catalysis | - Verify Catalyst Activity: Use fresh or properly stored DMAP. - Ensure Anhydrous Conditions: Moisture can deactivate the acetylating agent. Use anhydrous solvents and reagents. |
| Loss during Work-up | - Optimize Extraction: Ensure the pH of the aqueous wash is appropriate to remove basic catalysts like pyridine without causing product degradation. - Minimize Transfers: Each transfer of the product can result in material loss. |
Problem 2: Presence of Incensone as a Byproduct
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Oxidizing Impurities | - Purify Starting Material: Ensure the starting Incensole is free from oxidizing agents. Purification by column chromatography may be necessary. |
| Exposure to Air/Oxidants | - Perform Reaction Under Inert Atmosphere: Conducting the reaction under nitrogen or argon can minimize oxidation. |
| High Reaction Temperature | - Lower Reaction Temperature: Elevated temperatures can sometimes promote oxidation. |
Purification Strategy:
Incensone is more polar than this compound. Separation can be achieved using silica gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar this compound will elute first.
Problem 3: Detection of Epoxides in the Product Mixture
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Presence of Peroxides | - Use Fresh Solvents: Ethers and other solvents can form peroxides upon storage. Use freshly distilled or peroxide-free solvents. |
| Oxidative Conditions | - Avoid Exposure to Strong Oxidants: Be mindful of all reagents and conditions to avoid unintentional epoxidation. Incensole can be susceptible to epoxidation in the presence of air over time[2][4]. |
Purification Strategy:
Epoxides of this compound will have different polarities compared to the desired product. Separation can be achieved by column chromatography, potentially requiring careful optimization of the solvent system.
Data on Byproduct Formation (Illustrative)
| Parameter | Condition | Expected Impact on Byproduct Formation |
| Temperature | Low (e.g., 0-25°C) | Favors the desired acetylation. Lower risk of oxidation and epimerization. |
| High (e.g., > 50°C) | May increase the rate of oxidation to incensone and potentially lead to other degradation products. | |
| Reaction Time | Optimal | Maximizes conversion of Incensole to this compound. |
| Excessive | Prolonged reaction times, especially at elevated temperatures, may increase the likelihood of side reactions. | |
| Atmosphere | Inert (N₂ or Ar) | Minimizes the formation of oxidation byproducts like incensone and epoxides. |
| Air | Increases the risk of oxidation. |
Experimental Protocols
Key Experiment: Acetylation of Incensole
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Incensole
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Dissolve Incensole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add pyridine, followed by acetic anhydride and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. Gentle heating may be applied if the reaction is slow.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Incensole - Molecule of the Month December 2017 - HTML-only version [chm.bris.ac.uk]
- 3. Incensole derivatives from frankincense: Isolation, enhancement, synthetic modification, and a plausible mechanism of their anti-depression activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of novel organic compounds.
Troubleshooting Guides
Issue 1: Compound Fails to Crystallize
Symptoms: After cooling or solvent evaporation, the solution remains clear, or no solid precipitate forms.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The solution is not concentrated enough for crystals to form. Solution: Continue to slowly evaporate the solvent or, if using a cooling method, try further reducing the temperature. If using an anti-solvent, add a small amount more.[1] |
| High Solubility in the Chosen Solvent | The compound is too soluble in the selected solvent, even at lower temperatures. Solution: Re-evaluate the solvent choice. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2][3][4] Consider using a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). |
| Inhibition of Nucleation | The formation of initial crystal seeds (nuclei) is kinetically hindered. Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the compound, or introducing a rough surface (e.g., a speck of dust).[3] |
| Compound is an Oil at Crystallization Temperature | The compound's melting point is lower than the temperature of the solution when supersaturation is reached. Solution: This phenomenon is known as "oiling out." Try using a larger volume of solvent, a different solvent system, or a slower cooling rate.[5] |
Issue 2: Formation of Oil Instead of Crystals ("Oiling Out")
Symptoms: A liquid phase separates from the solution instead of solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | The solution is too concentrated, causing the compound to come out of solution above its melting point. Solution: Add more solvent to the mixture and re-heat until the oil dissolves, then cool slowly.[5] |
| Rapid Cooling | The solution is cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice. Solution: Employ a slower cooling rate. This can be achieved by insulating the flask or using a programmable cooling bath. |
| Presence of Impurities | Impurities can disrupt the crystallization process and promote oiling out. Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography can be effective. |
| Inappropriate Solvent | The chosen solvent may not be suitable for the compound. Solution: Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can hinder oiling out. |
Issue 3: Crystals Are Too Small or Form a Powder
Symptoms: The resulting solid is a microcrystalline powder, which may be difficult to filter and handle, and is often less pure.
Possible Causes & Solutions:
| Cause | Solution |
| High Rate of Nucleation | Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in small crystals. Solution: Reduce the level of supersaturation. This can be done by using a slightly larger volume of solvent or cooling the solution more slowly.[5] |
| Rapid Solvent Evaporation | If using the slow evaporation method, the solvent is evaporating too quickly. Solution: Cover the vial or flask more securely to slow down the rate of evaporation. Punching a few small holes in the covering can allow for very slow evaporation.[6] |
| Agitation or Vibration | Disturbances can induce rapid nucleation. Solution: Place the crystallization experiment in an undisturbed location, away from vibrations. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallization?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][4] A general rule of thumb is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. It is often necessary to experimentally screen a range of solvents to find the optimal one.[3]
Q2: What is supersaturation and why is it important?
A2: Supersaturation is a state where a solution contains more dissolved solute than can be dissolved by the solvent under normal conditions. It is the driving force for both the nucleation (formation of new crystals) and growth of existing crystals. Controlling the level of supersaturation is key to obtaining crystals of the desired size and quality.
Q3: My compound is soluble in most common solvents. How can I crystallize it?
A3: For highly soluble compounds, consider using a solvent system where the compound has moderate solubility. Alternatively, the vapor diffusion method can be effective. In this technique, a solution of your compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2]
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[5] Cooling the solution to a lower temperature (e.g., in an ice bath) after initial crystal formation at room temperature can also help to maximize the amount of crystallized product. However, be aware that cooling too rapidly can sometimes lead to the precipitation of impurities.
Q5: What is the purpose of using a solvent pair in crystallization?
A5: A solvent pair, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble, can be used when no single solvent has the desired solubility properties.[3] The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes slightly cloudy. Upon cooling, the solubility of the compound decreases, leading to crystallization.[3]
Data Presentation
Table 1: Solubility of Selected Organic Compounds in Common Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Benzoic Acid | Water | 20 | 0.29 |
| Water | 95 | 5.9 | |
| Ethanol | 20 | 45.5 | |
| Toluene | 25 | 11.4 | |
| Naphthalene | Water | 25 | 0.003 |
| Ethanol | 25 | 11.3 | |
| Toluene | 25 | 52.9 | |
| Acetone | 25 | 79.7 |
Note: This table provides example data. Solubility is highly dependent on the specific compound and conditions.
Table 2: Qualitative Solubility of Organic Functional Groups in Common Solvents
| Functional Group | Water | Ethanol | Acetone | Toluene | Hexane |
| Alkanes | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Alkenes | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Alkynes | Slightly Soluble | Soluble | Soluble | Soluble | Soluble |
| Aromatics | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Alkyl Halides | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Alcohols (short chain) | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Alcohols (long chain) | Insoluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Ethers | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
| Aldehydes | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
| Ketones | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
| Carboxylic Acids (short chain) | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Carboxylic Acids (long chain) | Insoluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Esters | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Amines (short chain) | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| Amines (long chain) | Insoluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Amides | Sparingly Soluble | Soluble | Soluble | Insoluble | Insoluble |
Experimental Protocols
Slow Evaporation Crystallization
This method is suitable for compounds that are soluble at room temperature and do not decompose.
Methodology:
-
Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or small beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[6]
-
Place the container in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks until crystals form.
Cooling Crystallization
This is a common method for compounds that are significantly more soluble in a hot solvent than in a cold one.[4]
Methodology:
-
Place the impure compound in an Erlenmeyer flask.
-
Heat a suitable solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the flask to completely dissolve the compound.[1]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed.[3]
-
Once the solution has reached room temperature and crystals have formed, the flask can be placed in an ice bath to maximize the crystal yield.[1]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[3]
-
Dry the crystals.
Vapor Diffusion Crystallization
This technique is ideal for small amounts of material and for compounds that are highly soluble.[2]
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger vial or beaker that contains a layer of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent should be more volatile than the "good" solvent.[2]
-
Seal the larger container tightly.
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial containing the compound solution.
-
This gradual increase in the concentration of the anti-solvent will decrease the solubility of the compound, leading to the slow growth of crystals.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Experimental workflow for cooling crystallization.
Caption: Diagram illustrating the setup for vapor diffusion crystallization.
References
Improving yield and purity in bicyclic terpene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of bicyclic terpene synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bicyclic terpenes.
Problem 1: Low Yield of the Desired Bicyclic Terpene
Question: My reaction is resulting in a low yield of the target bicyclic terpene. What are the potential causes and how can I improve the yield?
Answer: Low yields in bicyclic terpene synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot and improve your yield.
Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in the starting material, such as the precursor terpene, can interfere with the reaction. Ensure the purity of your starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optimize Reaction Conditions: The reaction conditions play a critical role in the yield. Consider the following adjustments:
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction. For acid-catalyzed rearrangements, such as the conversion of α-pinene to camphene, using a catalyst like an acid-treated clay or titanium oxide hydrate can achieve high conversion rates of over 99%.[1][2] Experiment with different catalysts and optimize the catalyst loading.
-
Temperature: Temperature control is crucial. For instance, in the synthesis of camphene from α-pinene, the reaction temperature is typically maintained between 100 to 170°C.[2] In some cases, a lower temperature during the final stages of the reaction can reduce the formation of by-products.[3]
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Insufficient time may lead to incomplete conversion, while prolonged reaction times can promote the formation of degradation products.
-
-
Solvent Choice: The solvent can influence the reaction pathway and yield. For enzymatic reactions, a suitable organic solvent like pentane can facilitate clean extraction of the product.[4]
-
Water Content: In some reactions, the presence of water can be detrimental. Ensure anhydrous conditions if the reaction is sensitive to moisture. Conversely, for some preparations, a specific amount of water is required.[5]
Problem 2: Formation of Undesired Side Products and Isomers
Question: My reaction is producing a significant amount of side products and isomers, complicating purification and reducing the yield of the desired bicyclic terpene. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge in terpene chemistry due to the reactive nature of the carbocation intermediates. Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.
Strategies to Improve Selectivity:
-
Catalyst and Reaction Medium: The choice of catalyst and solvent can direct the reaction towards the desired product. In the acid-catalyzed isomerization of α-pinene, using specific catalysts can favor the formation of camphene with a selectivity of over 90%.[2] The use of a confined HFIP-chlorenium network in biomimetic chlorocyclizations can enhance selectivity.[6]
-
Enzymatic Synthesis: Terpene synthases (cyclases) are enzymes that can produce specific terpene isomers with high selectivity.[7][8] Mutagenesis of the active site of these enzymes can even be used to generate alternative terpene products.[7]
-
Substrate Control: A building-block-based synthetic approach allows for systematic structural changes in the precursor, which can control the outcome of the cyclization and provide selective access to different sesquiterpenoid structures.[9]
-
Leaving Group Control: In catalyzed cyclizations, the choice of leaving group on the substrate can influence product selectivity.[10]
-
Temperature and Reaction Time: As mentioned for improving yield, controlling the temperature and reaction time can also minimize the formation of undesired isomers and by-products.
Problem 3: Difficulty in Purifying the Bicyclic Terpene Product
Question: I am struggling to purify my target bicyclic terpene from the reaction mixture. What are the most effective purification techniques?
Answer: The purification of bicyclic terpenes can be challenging due to their volatility and the presence of structurally similar isomers. A combination of techniques is often necessary to achieve high purity.
Recommended Purification Methods:
-
Fractional Distillation: This technique is useful for separating terpenes with different boiling points.[11]
-
Chromatography:
-
Flash/Prep Chromatography: This is a common method for purifying terpenoids.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for further purification of samples that contain co-eluting molecules.[13]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate and purify terpenoids from crude extracts.[14]
-
Adsorption-based Process Chromatography: This method presents an alternative to liquid-liquid extraction and can achieve high purity and yield in a single step using green solvents like ethanol.[15]
-
-
Sublimation: For solid bicyclic terpenes like camphor, sublimation is an effective purification method.[11][16]
-
Crystallization: If the product is a solid, crystallization can be a powerful purification technique.
Data Presentation
Table 1: Comparison of Catalysts for Camphene Synthesis from α-Pinene
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| Acid-treated Clay | Not specified | Not specified | High | High | [1] |
| Titanium Oxide Hydrate | 150-160 (reflux then lower) | Not specified | >97 | High | [3] |
| Special Catalyst (unspecified) | 120-145 | 2-4 | >99 | >90 | [2][5] |
| Titanates-based Material | 90 | 1 | High | 77 | [17] |
Table 2: Yield and Purity Data for Selected Bicyclic Terpene Syntheses
| Bicyclic Terpene | Starting Material | Method | Yield (%) | Purity (%) | Reference |
| Camphor | Borneol | Oxone Oxidation | 94 (crude), 42 (after sublimation) | High | [11] |
| Camphene | α-Pinene | Isomerization with titanate catalyst | 77 | Not specified | [17] |
| β-Caryophyllene | Fermentation broth | Adsorption Chromatography | >80 | >99 | [15] |
| Limonene Oxide | d-Limonene | Enzymatic Epoxidation (batch) | 70 | Not specified | [18] |
| Limonene Oxide | d-Limonene | Enzymatic Epoxidation (flow) | 76 | Not specified | [18] |
Experimental Protocols
Protocol 1: Synthesis of Camphor from Borneol via Oxone Oxidation
This protocol is adapted from a green chemistry experiment for undergraduate organic chemistry laboratories.[16][19][20]
Materials:
-
(1S)-Borneol
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a suitable flask, dissolve (1S)-borneol in ethyl acetate.
-
Add deionized water to the flask.
-
To the biphasic mixture, add Oxone and a catalytic amount of sodium chloride.
-
Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude camphor.
-
Purify the crude camphor by sublimation to yield pure, crystalline (1S)-camphor.[11][16]
Characterization:
-
Confirm the identity and purity of the product using melting point, IR spectroscopy, and ¹H NMR.[11][16]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in bicyclic terpene synthesis.
Caption: Decision tree for the purification of bicyclic terpenes.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using biocatalysis (enzymes) for bicyclic terpene synthesis?
A1: Biocatalysis using terpene synthases offers several advantages, including high stereoselectivity and regioselectivity, leading to the formation of specific isomers and reducing the complexity of product mixtures.[7][8] This can simplify purification and increase the overall yield of the desired product. Enzymatic reactions are also performed under mild conditions, which is environmentally friendly.
Q2: How can I control the stereoselectivity of my bicyclic terpene synthesis?
A2: Controlling stereoselectivity is a significant challenge. Strategies include:
-
Chiral Catalysts: The use of chiral catalysts can induce stereoselectivity in the cyclization reaction.
-
Enzymatic Synthesis: As mentioned, terpene synthases are highly stereoselective.
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the reaction. For example, the stereoselectivity of radical bicyclizations can be controlled by the position of oxygen substituents on the precursor.[21]
-
Computational Modeling: In some cases, computational studies can help predict and explain the stereochemical outcome of a reaction, aiding in the design of more selective syntheses.[22]
Q3: What are some "green" chemistry approaches to bicyclic terpene synthesis?
A3: Green chemistry principles can be applied to bicyclic terpene synthesis to make the process more environmentally friendly. Examples include:
-
Using safer, less toxic reagents, such as replacing heavy metal oxidants with Oxone and a catalytic amount of sodium chloride for the oxidation of borneol to camphor.[19][20]
-
Employing biocatalysis to reduce the need for harsh reagents and solvents.
-
Utilizing flow chemistry, which can improve safety, efficiency, and scalability.[18]
-
Using greener solvents for extraction and purification, such as ethanol.[15]
Q4: Can I use crude plant extracts directly for the synthesis or do I need to purify the starting terpene first?
A4: While some reactions might tolerate crude extracts, it is generally recommended to purify the starting terpene. Impurities in plant extracts can interfere with catalysts, lead to unwanted side reactions, and complicate the purification of the final product. Preliminary purification of the starting material will likely lead to a higher yield and purity of your desired bicyclic terpene.
Q5: What analytical techniques are essential for characterizing my bicyclic terpene products?
A5: A combination of analytical techniques is necessary for the complete characterization of bicyclic terpenes:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are essential for determining the purity of the product and identifying the components of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for elucidating the structure and stereochemistry of the synthesized terpene.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Melting Point: For solid products, the melting point is a good indicator of purity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN103819300A - Method for preparing camphene from alpha-pinene - Google Patents [patents.google.com]
- 3. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 4. BJOC - Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series [beilstein-journals.org]
- 5. Preparation method for camphene (2015) | Guan Chichang [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlling non-enzymatic tail-to-head terpene cyclizations - American Chemical Society [acs.digitellinc.com]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 13. Green Oxidation of Borneol to Camphor with Oxone Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 14. researchgate.net [researchgate.net]
- 15. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. gctlc.org [gctlc.org]
- 20. researchgate.net [researchgate.net]
- 21. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Origin of stereoselectivity of the alkylation of cyclohexadienone-derived bicyclic malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Incensole Acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for working with Incensole Acetate, focusing specifically on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Incensole Acetate?
Incensole acetate is a diterpenoid compound originally isolated from the resin of Boswellia species, commonly known as frankincense[1][2][3]. It is supplied as a neat oil and is known for its diverse biological activities, including anti-inflammatory, neuroprotective, anxiolytic, and antidepressant-like effects[2][3][4][5][6]. Its primary mechanisms of action include the inhibition of NF-κB activation and the activation of TRPV3 ion channels[4][7][8][9].
Q2: Why is Incensole Acetate poorly soluble in aqueous solutions?
Incensole Acetate has a complex, multi-ring structure (C22H36O3) that is largely non-polar, making it hydrophobic or lipophilic ("fat-loving")[1][2][10]. Water is a polar solvent, and as a general rule, "like dissolves like." The non-polar nature of Incensole Acetate prevents it from readily forming favorable interactions with polar water molecules, leading to very low solubility[11].
Q3: What is the recommended method for preparing an aqueous solution of Incensole Acetate?
The most common and recommended method is to use a co-solvent approach[1]. First, dissolve the Incensole Acetate in a water-miscible organic solvent to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer of choice to reach the final desired concentration[1]. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to facilitate mixing and prevent precipitation.
Q4: What are the best organic solvents for creating a stock solution?
Incensole Acetate is readily soluble in several organic solvents. The choice of solvent may depend on the specific requirements of your experiment, such as cellular toxicity limits.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (may require sonication) | [5][12] |
| Ethanol | ~25 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
Q5: How long can I store aqueous solutions of Incensole Acetate?
It is not recommended to store aqueous solutions of Incensole Acetate for more than one day[1]. Due to its low stability in aqueous media, it is best to prepare fresh working solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO or ethanol are more stable and can be stored at -20°C for longer periods[1][5].
Q6: What are some alternative methods to improve the aqueous solubility of Incensole Acetate?
If the standard co-solvent method is insufficient or the final solvent concentration is a concern, several other techniques can be explored to enhance the solubility of hydrophobic compounds[13][14][15]:
-
Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate Incensole Acetate, allowing it to be dispersed in an aqueous solution[16].
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility[14].
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can carry hydrophobic compounds[14].
Troubleshooting Guide
Q: My Incensole Acetate precipitated out of solution after I diluted my organic stock into my aqueous buffer. What can I do?
A: This is a common issue when the final concentration of the compound exceeds its solubility limit in the mixed solvent system. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of Incensole Acetate in your working solution.
-
Increase the Co-solvent Percentage: A higher percentage of the organic co-solvent in the final solution will increase the solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Optimize the Dilution Method: Add the stock solution to the aqueous buffer very slowly while vigorously vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: For some compounds, gently warming the solution to 37°C or using an ultrasonic bath can help dissolve precipitates[5][12]. However, the stability of Incensole Acetate under these conditions should be considered.
Q: The final concentration of my organic solvent (e.g., DMSO, ethanol) is too high for my cells. What are my options?
A: If your experiment is sensitive to organic solvents, consider the following strategies:
-
Prepare a More Concentrated Stock: By dissolving Incensole Acetate at a higher concentration in your stock solution (e.g., using DMSO), you can add a smaller volume to your aqueous buffer, thereby reducing the final solvent concentration.
-
Explore Alternative Solubilization Techniques: As mentioned in FAQ #6, methods like cyclodextrin complexation or surfactant-based formulations can deliver Incensole Acetate with little to no organic solvent.
-
Include a Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent used in your experimental group. This allows you to distinguish the effects of the solvent from the effects of Incensole Acetate.
Experimental Protocol
Protocol: Preparing an Aqueous Working Solution of Incensole Acetate via the Co-Solvent Method
This protocol provides a standard procedure for preparing a working solution of Incensole Acetate in a common cell culture medium.
Materials:
-
Incensole Acetate (neat oil)[1]
-
Anhydrous DMSO (or Ethanol)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 25 mg/mL):
-
Allow the vial of Incensole Acetate to warm to room temperature.
-
Weigh the desired amount of Incensole Acetate or work with a pre-aliquoted amount.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a concentration of 25 mg/mL. For example, add 1 mL of DMSO to 25 mg of Incensole Acetate.
-
Cap the vial tightly and vortex thoroughly until the oil is completely dissolved. This is your stock solution.
-
Note: Gentle warming (to 37°C) or sonication may be used to aid dissolution if needed[5][12].
-
-
Prepare the Final Aqueous Working Solution (e.g., 10 µg/mL):
-
Calculate the volume of the stock solution needed for your final concentration.
-
Dispense the required volume of your aqueous buffer (e.g., PBS) into a sterile tube.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the Incensole Acetate stock solution drop by drop.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately, as storage for more than a day is not recommended[1].
-
Visualizations
Troubleshooting Workflow for Incensole Acetate Solubility
Caption: A workflow for preparing and troubleshooting aqueous solutions of Incensole Acetate.
Simplified NF-κB Signaling Pathway and Inhibition by Incensole Acetate
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
- 4. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. incensyl acetate, 34701-53-6 [thegoodscentscompany.com]
- 12. glpbio.com [glpbio.com]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 14. ijmsdr.org [ijmsdr.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Refining Purification Protocols for Complex Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of complex reaction mixtures.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to fundamental purification techniques.
1. How do I select the appropriate purification technique for my reaction mixture?
The choice of purification method depends on the physical and chemical properties of your target compound and the impurities present.[1] Column chromatography is a versatile technique for separating a wide range of compounds based on polarity.[1] Recrystallization is ideal for purifying solid, non-volatile organic compounds.[2] Liquid-liquid extraction is used to separate compounds based on their differential solubility in immiscible liquids.[3][4]
2. What are the key considerations for selecting a solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5][6] The solvent should either dissolve impurities readily at all temperatures or not at all.[2][5] Additionally, the solvent should be chemically inert towards your compound, relatively volatile for easy removal, and have a boiling point lower than the melting point of your compound to prevent "oiling out".[7][8]
3. How can I improve the resolution in flash column chromatography?
Several factors influence resolution in flash chromatography.[9] Optimizing the mobile phase composition is crucial; a good starting point is to find a solvent system where your target compound has an Rf value between 0.2 and 0.3 on a TLC plate.[10] Using a smaller particle size for the stationary phase can increase surface area and improve separation.[11] Employing a gradient elution, where the solvent polarity is gradually increased, can also enhance the separation of complex mixtures.[9][12]
4. What causes emulsion formation during liquid-liquid extraction, and how can it be resolved?
Emulsions are fine dispersions of one liquid phase within another and can be persistent. They often form when the two phases are shaken too vigorously.[13] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or gently swirling the mixture instead of vigorous shaking.[14] In some cases, allowing the separatory funnel to stand for a period can also help the layers to separate.[14]
II. Troubleshooting Guides
This section provides systematic approaches to common problems encountered during purification.
A. Troubleshooting Low Yield
A low yield of the purified product is a frequent issue. The following guide provides a structured approach to identifying the cause and implementing a solution.
Problem: Low recovery of the target compound after purification.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low product yield.
B. Troubleshooting Column Chromatography
Column chromatography can present various challenges, from poor separation to complete loss of the sample.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation / Overlapping Peaks | Incorrect solvent system. | Optimize the eluent system using TLC to achieve a larger ΔRf between your target compound and impurities.[10] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use 20-100g of silica per 1g of sample.[15] | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more consistent.[11] | |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase (gradient elution).[12] For very polar compounds, consider using a more polar solvent system like methanol in dichloromethane.[16] |
| Compound is acid-sensitive and decomposing on silica gel. | Add a small amount of triethylamine (1-3%) to the eluent to neutralize the acidic silica.[12][16] Alternatively, use a different stationary phase like neutral alumina. | |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the mobile phase.[16] |
| Cracked or Dry Column | Solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel. Apply gentle air pressure to push the solvent through if the flow is too slow.[15] |
C. Troubleshooting Recrystallization
Recrystallization is a powerful technique, but achieving good quality crystals in high yield can be tricky.
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not saturated (too much solvent). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[17] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[17] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point.[7][8] |
| The compound is precipitating too quickly from a supersaturated solution. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Poor Yield | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a different solvent where your compound has lower solubility at cold temperatures. A two-solvent system might be beneficial.[18] |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][17] | |
| Colored Crystals (when the pure compound should be colorless) | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
III. Experimental Protocols
This section provides detailed methodologies for key purification techniques.
A. Protocol for Flash Column Chromatography
This protocol outlines the steps for purifying a moderately polar organic compound.
Workflow for Flash Column Chromatography:
References
- 1. longdom.org [longdom.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. economysolutions.in [economysolutions.in]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Resolution of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 14. m.youtube.com [m.youtube.com]
- 15. How to set up and run a flash chromatography column. [reachdevices.com]
- 16. Chromatography [chem.rochester.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Home Page [chem.ualberta.ca]
Technical Support Center: Scaling Up Insencol Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the scale-up of Insencol Acetate synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up acetate ester synthesis from a lab to a manufacturing scale?
A1: Scaling up synthesis presents several challenges, including maintaining reaction control, ensuring safety, managing costs, and achieving consistent product purity.[1] Harsh reaction conditions that are manageable on a small scale, such as high temperatures and pressures, become more difficult to control in larger reactors. Additionally, purification methods like chromatography that are feasible in the lab can become prohibitively expensive at an industrial scale.
Q2: How does the choice of catalyst impact the scalability of the synthesis?
A2: The catalyst is a critical factor for a scalable process. While traditional acid catalysts like concentrated sulfuric acid are effective, they can cause corrosion and environmental issues, making waste management a significant concern at larger scales.[1][2] Seeking greener and reusable catalysts, such as ionic liquids or heterogeneous catalysts, can be beneficial for large-scale production as they often offer easier separation and reduced environmental impact.[2][3]
Q3: What safety precautions are crucial during the scale-up of acetate ester synthesis?
A3: Safety is paramount. Due to the flammability of acetic acid and many alcohols, robust fire suppression systems are necessary.[1] Electrical equipment should be explosion-proof to prevent ignition.[1] Handling large volumes of corrosive substances like concentrated sulfuric acid requires appropriate personal protective equipment and containment measures.[4] It is also essential to have proper ventilation and to monitor air quality to comply with regulatory standards.[1]
Q4: How can I improve the yield of the esterification reaction?
A4: Fischer esterification is a reversible reaction.[5][6][7] To improve the yield, you can shift the equilibrium towards the product side by either using a large excess of one of the reactants (usually the alcohol, which can also serve as the solvent) or by removing water as it is formed.[5][7] For instance, a 10-fold excess of alcohol can significantly increase the ester yield.[7]
Troubleshooting Guide
Problem 1: Low product yield after scaling up the reaction.
-
Question: My this compound yield has dropped significantly after increasing the batch size. What could be the cause?
-
Answer: Several factors could be at play. Inadequate mixing in a larger reactor can lead to localized temperature gradients and incomplete reactions. Ensure your mixing apparatus is appropriate for the new scale. Also, as Fischer esterification is an equilibrium-driven process, the removal of the water byproduct becomes more critical at a larger scale.[5][6][7] Consider implementing a system to remove water, such as a Dean-Stark apparatus. Finally, verify that the molar ratio of your reactants is optimized for the scaled-up process.[8]
Problem 2: The final product has a low purity with unreacted starting materials.
-
Question: I'm finding a significant amount of unreacted acetic acid and alcohol in my final product. How can I improve the purification process at a larger scale?
-
Answer: On a larger scale, simple distillation might not be sufficient to separate the ester from unreacted starting materials, especially if azeotropes are formed.[2] A common purification step involves washing the crude product with an aqueous sodium bicarbonate solution to neutralize and remove excess acetic acid.[9] This is followed by washing with water to remove any remaining salts and unreacted alcohol.[9] Subsequent fractional distillation should then be more effective in isolating the pure ester.[6]
Problem 3: The reaction is too slow at the new scale.
-
Question: The reaction time has increased dramatically since scaling up. How can I speed up the reaction without compromising safety?
-
Answer: An increase in reaction time can be due to inefficient heat transfer in a larger vessel. You may need to adjust your heating method to ensure the entire reaction mixture reaches and maintains the optimal temperature.[8] Increasing the catalyst concentration can also increase the reaction rate, but this should be done cautiously to avoid runaway reactions.[10] Evaluating different catalysts, such as more active heterogeneous catalysts, could also provide a solution.[3]
Data Presentation
Table 1: Optimized Reaction Conditions for Isoamyl Acetate Synthesis
| Parameter | Optimized Value | Reference |
| Molar Ratio (Alcohol:Acid) | 1:3.7 | [8] |
| Catalyst Loading | 15.7 mg | [8] |
| Reaction Temperature | 98 °C | [8] |
| Reaction Time | 219 min | [8] |
| Yield | 91% | [8] |
Experimental Protocols
Key Experiment: Fischer Esterification for Acetate Ester Synthesis
This protocol describes a general method for synthesizing an acetate ester, which can be adapted for this compound.
Materials:
-
Carboxylic acid (e.g., glacial acetic acid)
-
Alcohol (the corresponding alcohol for this compound)
-
Concentrated sulfuric acid (catalyst)
-
5% aqueous sodium bicarbonate solution
-
Distilled water
-
Anhydrous drying agent (e.g., sodium sulfate)
-
Boiling chips
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid and the alcohol in an optimized molar ratio (e.g., a 10-fold excess of the alcohol).[7][9] Place the flask in a heating mantle.
-
Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid.[9] Add a few boiling chips to ensure smooth boiling.
-
Reflux: Attach a reflux condenser to the flask and ensure cooling water is flowing. Heat the mixture to a gentle boil and allow it to reflux for the optimized reaction time (e.g., 1-2 hours).[9]
-
Cooling and Transfer: After the reflux is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Washing:
-
Add distilled water to the separatory funnel, shake, and allow the layers to separate. Remove the lower aqueous layer.[9]
-
Add 5% aqueous sodium bicarbonate solution in portions to neutralize the excess acid. Swirl gently at first to avoid excessive foaming, then shake more vigorously. Remove the aqueous layer. Repeat until no more gas evolves.[9]
-
Wash the organic layer with another portion of distilled water, then with brine, to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent. Swirl and let it stand until the liquid is clear.
-
Distillation: Decant the dried liquid into a distillation flask. Perform a simple or fractional distillation to purify the ester, collecting the fraction that distills at the expected boiling point of this compound.[9]
Visualizations
References
- 1. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of chiral bicyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral bicyclic compounds that can lead to loss of stereochemical integrity through epimerization.
Problem 1: Significant epimerization observed at a stereocenter alpha to a carbonyl group.
Possible Causes and Solutions:
-
Prolonged reaction times or high temperatures: These conditions can lead to thermodynamic equilibration, favoring the more stable epimer.
-
Troubleshooting Steps:
-
Monitor the reaction closely: Use techniques like TLC, LC-MS, or NMR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing epimerization.
-
Reduce the reaction temperature: Running the reaction at lower temperatures can favor the kinetically controlled product, which may be the desired stereoisomer.[1][2] Be aware that this will likely increase the required reaction time.
-
Consider kinetic vs. thermodynamic control: If the desired product is the kinetic one, use conditions that are irreversible (e.g., strong, sterically hindered base at low temperature). If the desired product is the thermodynamic one, you may need to intentionally allow for equilibration at a higher temperature after the initial reaction.[1][2]
-
-
-
Inappropriate choice of base: The strength and steric bulk of the base used can significantly impact the extent of epimerization.
-
Troubleshooting Steps:
-
Use a weaker base: If possible, switch to a milder base that is still capable of promoting the desired reaction but is less likely to cause deprotonation at the chiral center.
-
Employ a sterically hindered base: Bases with significant steric bulk may be less able to access the alpha-proton, thus reducing the rate of enolization and subsequent epimerization.[3]
-
Carefully control stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion.
-
-
-
Solvent effects: The polarity and coordinating ability of the solvent can influence the stability of the enolate intermediate and the transition state leading to epimerization.
-
Troubleshooting Steps:
-
Experiment with different solvents: Aprotic, non-polar solvents are often preferred as they are less likely to facilitate proton exchange that leads to epimerization.
-
Consult literature for similar systems: The effect of solvents on stereoselectivity can be complex and system-dependent. Reviewing published data for analogous reactions can provide valuable guidance.[4][5]
-
-
Problem 2: Epimerization occurring during a cyclization reaction to form a bicyclic system.
Possible Causes and Solutions:
-
Reversible cyclization conditions: If the ring-closing step is reversible, the initially formed kinetic product can revert to the starting material and re-cyclize to form the thermodynamically more stable diastereomer.
-
Troubleshooting Steps:
-
Choose irreversible reaction conditions: Employ reagents and conditions that lead to a rapid and irreversible cyclization.
-
Trap the desired product: If possible, immediately convert the desired bicyclic product into a more stable derivative to prevent retro-cyclization and subsequent epimerization.
-
-
-
Strain in the bicyclic system: The stereochemical arrangement of the newly formed ring can introduce strain, which can be a driving force for epimerization to a more stable conformation.
-
Troubleshooting Steps:
-
Computational modeling: Use computational chemistry to predict the relative stabilities of the possible diastereomeric products. This can help in designing a synthetic route that favors the desired isomer.
-
Introduction of conformational locks: Incorporate structural features that disfavor the conformation leading to the undesired epimer.
-
-
Problem 3: Unexpected epimerization at a stereocenter not directly involved in the reaction.
Possible Causes and Solutions:
-
"Long-range" electronic effects: Activating groups elsewhere in the molecule can increase the acidity of a proton at a distant chiral center, making it susceptible to epimerization under basic or acidic conditions.
-
Troubleshooting Steps:
-
Protecting group strategy: Temporarily mask functional groups that may be activating remote protons.
-
pH control: Maintain the reaction mixture at a pH that minimizes the likelihood of unintended deprotonation.
-
-
-
Catalyst-mediated epimerization: The catalyst used in the reaction may have a basic or acidic site that can interact with the substrate and facilitate epimerization.
-
Troubleshooting Steps:
-
Screen different catalysts: Test a variety of catalysts with different electronic and steric properties.
-
Use of additives: In some cases, additives can bind to the catalyst and block the sites responsible for epimerization. For example, the use of Cu(II) salts has been shown to suppress epimerization in some peptide couplings.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization in the context of bicyclic compound synthesis?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule with multiple stereocenters. In the synthesis of bicyclic compounds, this most commonly occurs at a carbon atom alpha to a carbonyl group (ketone, ester, lactam, etc.). The process is typically mediated by the formation of a planar enol or enolate intermediate. Under basic conditions, a proton is abstracted from the chiral center, forming a planar enolate. Reprotonation can then occur from either face of the planar intermediate, leading to either the original stereoisomer or its epimer.[3] Under acidic conditions, tautomerization to a planar enol can similarly lead to a loss of stereochemical information at the alpha-carbon.
Q2: How can I quantitatively determine the extent of epimerization in my product mixture?
A2: Several spectroscopic and chromatographic methods can be used to determine the diastereomeric ratio (d.r.) of your product mixture, which reflects the extent of epimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for this purpose. Diastereomers are different compounds and will generally have distinct chemical shifts for at least some of their nuclei. By integrating the signals corresponding to each diastereomer, you can determine their relative ratio.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a very sensitive method for separating and quantifying enantiomers and diastereomers. By developing a suitable separation method, you can obtain accurate measurements of the composition of your product mixture.
-
Gas Chromatography (GC): For volatile compounds, chiral GC can be used in a similar manner to HPLC to separate and quantify diastereomers.
Q3: Are there any general guidelines for selecting a base to minimize epimerization?
A3: Yes, while the optimal base is system-dependent, some general principles apply:
-
Steric Hindrance: Bulky bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are often preferred for generating kinetic enolates as their size can disfavor abstraction of more sterically hindered protons.
-
Base Strength: The pKa of the base should be carefully considered. A base that is just strong enough to effect the desired transformation is often better than an excessively strong base, which can promote unwanted side reactions, including epimerization.
-
Counterion: The nature of the counterion (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the enolate, which in turn can affect the stereochemical outcome.
Q4: How does temperature influence the ratio of epimers?
A4: Temperature is a critical parameter for controlling the stereochemical outcome of a reaction.
-
Low Temperatures: Generally favor the kinetic product, which is the product that is formed fastest (i.e., has the lowest activation energy).[1][2] If the desired epimer is the kinetic product, running the reaction at a low temperature can significantly improve the diastereomeric ratio.
-
High Temperatures: Provide enough energy for the reaction to be reversible, allowing the system to reach thermodynamic equilibrium. This favors the formation of the thermodynamic product, which is the most stable product.[1][2] If the desired epimer is the more stable one, higher temperatures may be beneficial.
Data Presentation
The following tables summarize quantitative data from the literature on the influence of reaction conditions on the diastereoselectivity of reactions involving chiral bicyclic compounds.
Table 1: Effect of Base and Solvent on the Epimerization of a Bicyclic Ketone
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | DBU (1.1) | Toluene | 25 | 1:1 |
| 2 | DBU (1.1) | THF | 25 | 1.2:1 |
| 3 | KOtBu (1.1) | THF | -78 | 5:1 |
| 4 | LHMDS (1.1) | THF | -78 | 10:1 |
| 5 | LHMDS (1.1) | Toluene | -78 | 12:1 |
This table is a representative example based on general principles; specific values are illustrative.
Table 2: Influence of Catalyst and Temperature on a Bicyclic Lactam Cyclization
| Entry | Catalyst | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) |
| 1 | None (Thermal) | 80 | 24 | 2:1 |
| 2 | Sc(OTf)3 | 25 | 12 | 10:1 |
| 3 | Yb(OTf)3 | 25 | 12 | 15:1 |
| 4 | Sc(OTf)3 | 0 | 24 | >20:1 |
| 5 | Yb(OTf)3 | 0 | 24 | >20:1 |
This table is a representative example based on general principles; specific values are illustrative.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Base-Mediated Alkylation of a Bicyclic Ketone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.
-
Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone. The desired base (e.g., lithium diisopropylamide, LDA) is either purchased as a solution or freshly prepared. The bicyclic ketone and the alkylating agent are dried and stored under an inert atmosphere.
-
Enolate Formation: The bicyclic ketone is dissolved in anhydrous THF and the solution is cooled to -78 °C in a dry ice/acetone bath. The LDA solution is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkylating agent is added neat or as a solution in anhydrous THF, again dropwise at -78 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR or chiral HPLC analysis.
Protocol 2: Stereoselective Diels-Alder Reaction to Form a Bridged Bicyclic System
-
Reagent Preparation: The cyclic diene and the dienophile are purified prior to use (e.g., by distillation or recrystallization). The Lewis acid catalyst (if used) is stored under an inert atmosphere.
-
Reaction Setup: A dry Schlenk flask is charged with the dienophile and a suitable anhydrous solvent (e.g., dichloromethane or toluene). The flask is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
Catalyst Addition: If a Lewis acid catalyst is employed to enhance stereoselectivity, it is added to the solution of the dienophile at the reaction temperature. The mixture is stirred for a short period to allow for complexation.
-
Diene Addition: The cyclic diene is added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The formation of the endo and exo products can often be distinguished by their different Rf values.
-
Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Analysis: The crude product is analyzed by 1H NMR to determine the endo:exo ratio. The product is then purified by column chromatography or recrystallization.
Visualizations
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Spectra Resolution for Insencol Acetate
Welcome to the technical support center for resolving common issues encountered during the NMR analysis of Insencol Acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a bicyclic terpenoid. Its chemical formula is C₂₂H₃₆O₃ and it has a molecular weight of 348.52 g/mol . Key structural features that influence its NMR spectrum include a bicyclic ring system, multiple methyl groups, and an acetate functional group. These features can lead to a complex ¹H NMR spectrum with potential for signal overlap.
Q2: I am seeing broad peaks in my ¹H NMR spectrum of this compound. What are the common causes?
Broad peaks in an NMR spectrum can arise from several factors. The most common causes include:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad spectral lines.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.
Q3: My baseline is distorted and not flat. What could be the issue?
A distorted baseline is often a result of:
-
Incorrect Receiver Gain: Setting the receiver gain too high can lead to signal clipping and baseline distortion.
-
Acoustic Ringing: This can occur with strong signals and short acquisition times.
-
Improper Data Processing: Errors in phasing or baseline correction during data processing can lead to a non-flat baseline.
Q4: I am having trouble distinguishing between overlapping signals in the aliphatic region of the spectrum. What can I do?
Signal overlap is a common challenge with complex molecules like this compound.[1] To resolve overlapping signals, you can employ several techniques:
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion.
-
2D NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual signals by spreading them into a second dimension.
-
Solvent Effects: Changing the deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping peaks.
-
Resolution Enhancement Techniques: Applying specific data processing methods can improve the resolution of the spectrum.
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific problems you may encounter.
Guide 1: Poor Spectral Resolution and Broad Peaks
If you are experiencing poor resolution and broad peaks in your NMR spectrum of this compound, follow these steps:
dot
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Experimental Protocols:
-
Sample Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to transfer your dissolved sample into the NMR tube. This will remove any particulate matter that can degrade the magnetic field homogeneity.
-
Optimizing Concentration: For ¹H NMR, a concentration of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg may be necessary. If you observe broad lines, try reducing the concentration.
Guide 2: Overcoming Signal Overlap
For complex spectra where signals are crowded, especially in the aliphatic region, follow this guide:
dot
Caption: Decision tree for resolving overlapping NMR signals.
Experimental Protocols:
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A standard COSY experiment can be run with 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A typical HSQC experiment might use 8-16 scans per increment and 256 increments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
-
Data Presentation
The following tables summarize key data relevant to the NMR analysis of this compound.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in Terpenoids
| Functional Group | Chemical Shift (ppm) |
| Methyl (on saturated carbon) | 0.7 - 1.5 |
| Methylene (on saturated carbon) | 1.0 - 2.0 |
| Methine (on saturated carbon) | 1.2 - 2.5 |
| Protons on carbons adjacent to an ester | 2.0 - 2.5 |
| Protons on carbons alpha to a double bond | 1.8 - 2.8 |
| Vinylic protons | 4.5 - 6.5 |
| Acetate methyl protons | ~2.0 |
| Proton on carbon bearing the acetate | 4.0 - 5.5 |
Table 2: Common Deuterated Solvents and Their Properties
| Solvent | Residual ¹H Signal (ppm) | Water Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | ~1.56 | Good general-purpose solvent for non-polar to moderately polar compounds. |
| Benzene-d₆ (C₆D₆) | 7.16 | ~0.40 | Can induce significant shifts (aromatic solvent-induced shifts, ASIS) which can help resolve overlapping signals. |
| Methanol-d₄ (CD₃OD) | 3.31 (CHD₂) | ~4.87 | For more polar compounds; hydroxyl protons may exchange with deuterium. |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | ~2.84 | Good for a wide range of polarities. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | ~3.33 | For highly polar compounds; high boiling point. |
Signaling Pathways and Workflows
The following diagram illustrates a standard workflow for preparing a high-quality NMR sample of this compound for high-resolution analysis.
References
Technical Support Center: Optimizing LC-MS for Acetate Compound Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-mass spectrometry (LC-MS) parameters for the analysis of acetate and other short-chain fatty acids (SCFAs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing acetate and other short-chain fatty acids (SCFAs) by LC-MS?
A1: The analysis of SCFAs like acetate by LC-MS presents several challenges due to their inherent physicochemical properties. These include:
-
High Polarity and Low Molecular Weight: These characteristics lead to poor retention on traditional reversed-phase (RP) chromatography columns.[1]
-
Poor Ionization Efficiency: SCFAs can be difficult to ionize effectively, impacting detection sensitivity.[1]
-
Volatility: The volatility of SCFAs can lead to losses during sample preparation, particularly during evaporation steps.[1]
-
Matrix Effects: Biological samples are complex, and co-eluting matrix components can interfere with the ionization of the target analytes, a phenomenon known as ion suppression or enhancement.[2][3][4][5]
To overcome these challenges, various strategies such as chemical derivatization, the use of specific chromatographic columns (e.g., C18), and careful optimization of mobile phase and MS parameters are employed.[1][6]
Q2: Should I use a direct injection method or chemical derivatization for acetate analysis?
A2: The choice between direct analysis and chemical derivatization depends on the specific requirements of your assay, such as required sensitivity, sample matrix, and available instrumentation.
-
Direct Analysis: This approach is faster as it involves minimal sample manipulation.[7][8][9] It is suitable for applications where high throughput is desired and the acetate concentrations are within the detection limits of the instrument. However, it may suffer from poor chromatographic retention and lower sensitivity.[1]
-
Chemical Derivatization: This involves chemically modifying the acetate molecule to improve its chromatographic properties and ionization efficiency.[1][6] Derivatization can significantly enhance sensitivity, with some methods achieving detection at the sub-fmol level.[1] Common derivatization reagents include 3-nitrophenylhydrazine (3-NPH) and aniline.[1][10] However, this process adds extra steps to the sample preparation workflow and can introduce variability.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention of Acetate
Symptoms:
-
Acetate peak elutes at or near the void volume.
-
Broad, tailing, or split peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For underivatized SCFAs, consider using a column designed for polar compounds or a C18 column under specific mobile phase conditions.[7][8] |
| Unsuitable Mobile Phase pH | The pH of the mobile phase is critical for controlling the ionization state of acetate. For reversed-phase chromatography, using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve retention of the protonated form.[11][12] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.[13] |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column.[13][14] |
Issue 2: Low Sensitivity or Inconsistent Signal
Symptoms:
-
Low signal-to-noise ratio for the acetate peak.
-
Significant variation in peak area between replicate injections.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Ionization Mode and Parameters | Acetate is typically analyzed in negative ion mode.[7][8] Infuse a standard solution to optimize key MS parameters such as capillary voltage, source temperature, and gas flows.[15][16] |
| Ion Suppression from Matrix Components | Ion suppression occurs when other molecules in the sample interfere with the ionization of the analyte.[2][3][4][5] To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[17][18] Diluting the sample can also reduce matrix effects, though this may compromise the limit of detection.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for ion suppression.[19][20][21] |
| Inefficient Desolvation | Optimize the nebulizer gas flow and drying gas temperature and flow rate to ensure efficient solvent evaporation in the MS source. |
| Mobile Phase Additive Issues | While buffers like ammonium acetate are necessary for pH control, high concentrations can sometimes suppress the signal.[11] Use the lowest effective concentration, typically around 5-10 mM.[16][22] Ensure you are using high-purity, volatile additives suitable for LC-MS.[16] |
Issue 3: Carryover
Symptoms:
-
Acetate peak is detected in blank injections following a high-concentration sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Adsorption to LC System Components | Acetate can be "sticky" and adsorb to surfaces in the autosampler, tubing, or column. Incorporate a thorough needle wash with a strong, appropriate solvent in the injection sequence. A wash solution containing a high percentage of organic solvent and a small amount of acid or base can be effective. |
| Insufficient Column Washing | Extend the gradient elution to include a high-organic wash at the end of each run, and ensure the column is properly re-equilibrated before the next injection. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phases and flush the entire LC system to remove any residual contaminants.[13] |
Experimental Protocols
Protocol 1: Direct Analysis of Acetate in Human Plasma
This protocol is adapted from a validated method for the direct analysis of acetate in human plasma without derivatization.[7][8][9][23]
1. Sample Preparation (Protein Precipitation):
- To a 200 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 1,2-¹³C-acetate).[7][8]
- Add a protein precipitating agent, such as trichloroacetic acid, and vortex thoroughly.[7][8]
- Centrifuge the sample to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS analysis.[7][8]
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Develop a gradient that provides adequate retention and separation. |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
3. Post-Column Infusion (Optional but Recommended for Improved Sensitivity):
-
To enhance the signal in negative ion mode, a post-column infusion of a weak base, such as a methanolic solution of ammonium hydroxide, can be used to alkalinize the eluent before it enters the mass spectrometer.[7][8]
Protocol 2: Acetate Analysis with Aniline Derivatization
This protocol enhances sensitivity and chromatographic retention.[10]
1. Derivatization Reaction:
- To your sample or standard, add a solution of aniline.
- Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to facilitate the reaction.
- Incubate the reaction mixture. Optimal conditions may require adjustment, but a common starting point is at 4°C for 2 hours.[1]
- Quench the reaction with a suitable reagent like succinic acid.[1]
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with a volatile buffer (e.g., 10 mM ammonium formate) |
| Mobile Phase B | Acetonitrile/Water mixture (e.g., 90:10 v/v) with the same buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | MRM mode, monitoring the transition from the derivatized acetate precursor ion to a specific product ion. |
Data Presentation: Mobile Phase Optimization
The choice of mobile phase additive is crucial for achieving optimal sensitivity. The following table summarizes the impact of different additives on LC-MS response.
| Mobile Phase Additive | Ionization Mode | Effect on Acetate/SCFA Signal | Reference |
| Ammonium Acetate (10 mM) | Negative | Generally provides good buffering capacity and is volatile. Can be a good starting point. | [12][24][25] |
| Ammonium Formate (10 mM) | Negative/Positive | Often provides better sensitivity than acetate buffers in some applications. | [11][22][25] |
| Acetic Acid (0.1%) | Negative | Can improve ionization in negative mode for acidic compounds. | [11][12] |
| Formic Acid (0.1%) | Positive | Typically used to enhance protonation and signal in positive ion mode. | [11][22] |
| Ammonium Acetate + Acetic Acid | Negative | A combination that can offer a good compromise for signal intensity and retention time stability. | [25] |
Visualizations
Caption: Workflow for direct LC-MS analysis of acetate in plasma.
Caption: Troubleshooting decision tree for LC-MS analysis of acetate.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to choose a suitable mobile phase additive for negative ionization mode LCMS - Tips & Suggestions [mtc-usa.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Isotope Labeling LC-MS for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Incensole Acetate
This guide provides a comprehensive comparison of a newly validated Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) method for the quantification of Incensole Acetate. The performance of this method is compared with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers, scientists, and drug development professionals a detailed overview of the available analytical techniques. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for their specific research needs.
Comparison of Analytical Methods for Incensole Acetate Quantification
The selection of an appropriate analytical method is critical for the accurate quantification of Incensole Acetate in various matrices. This section compares the performance of a validated RP-HPLC-DAD method with a commonly used GC-MS method.
Table 1: Performance Comparison of HPLC-DAD and GC-MS Methods for Incensole Acetate Analysis
| Parameter | RP-HPLC-DAD Method | Alternative Method (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Linearity (R²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 9 µg/mL[1] | Typically in the low ng/mL range for similar terpenes |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | Typically in the ng/mL range for similar terpenes |
| Accuracy (% Recovery) | Data not explicitly available for Incensole Acetate | 91.6-105.7% for similar monoterpenes[2] |
| Precision (% RSD) | Data not explicitly available for Incensole Acetate | < 11.18% for similar monoterpenes[2] |
| Specificity | High, based on retention time and UV spectrum | High, based on retention time and mass spectrum |
| Robustness | Data not explicitly available | Data not explicitly available |
Note: Specific validation data for accuracy, precision, and robustness for the RP-HPLC-DAD method for Incensole Acetate were not available in the reviewed literature. Similarly, a complete validation report for a GC-MS method specifically for Incensole Acetate was not found; therefore, data for similar terpene compounds are provided as a reference.
Experimental Protocols
Detailed methodologies for the RP-HPLC-DAD and GC-MS analysis of Incensole Acetate are provided below.
Validated RP-HPLC-DAD Method
This protocol is based on the method described by Paul et al. (2012) for the quantification of Incensole Acetate.[1][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Incensole Acetate standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Extract Incensole Acetate from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample to ensure no interfering peaks at the retention time of Incensole Acetate.
-
Accuracy: To be determined by recovery studies, spiking a blank matrix with known concentrations of Incensole Acetate.
-
Precision: To be evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (repeatability) and on different days (intermediate precision).
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of Incensole Acetate using GC-MS, based on methods for similar diterpenes.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the mass of Incensole Acetate.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Incensole Acetate in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Extract the sample with a suitable solvent and, if necessary, perform a cleanup step to remove interfering substances. The extract is then concentrated and may require derivatization for improved volatility and chromatographic performance.
4. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing the standards and plotting the peak area against concentration.
-
LOD and LOQ: Determined by analyzing a series of dilutions of the standard solution.
-
Specificity: Confirmed by the unique retention time and the mass spectrum of Incensole Acetate.
-
Accuracy and Precision: Assessed through recovery studies and replicate analyses of quality control samples.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the validation of the new analytical method and a logical comparison with the alternative method.
Caption: Workflow for the validation of the RP-HPLC-DAD method.
Caption: Logical comparison of HPLC-DAD and GC-MS methods.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds
For researchers, scientists, and drug development professionals, bridging the gap between promising in vitro results and successful in vivo outcomes is a critical hurdle. This guide provides a framework for the cross-validation of novel compounds, using Epidermal Growth Factor Receptor (EGFR) inhibitors as a case study. We present comparative data, detailed experimental protocols, and visual workflows to facilitate a more predictive and efficient drug development process.
The translation of a compound's potency from a controlled laboratory setting to a complex biological system is a cornerstone of preclinical drug development. A strong correlation between in vitro activity and in vivo efficacy significantly increases the probability of a drug candidate's success in later clinical phases. This guide offers an objective comparison of methodologies and presents supporting experimental data to aid in this crucial validation step.
Data Presentation: In Vitro Potency vs. In Vivo Efficacy of EGFR Inhibitors
The following table summarizes the in vitro and in vivo efficacy of several well-established EGFR inhibitors against non-small cell lung cancer (NSCLC) cell lines. This data, compiled from multiple studies, serves as a benchmark for evaluating novel compounds targeting the EGFR pathway.
| Compound | Cell Line | EGFR Mutation Status | In Vitro IC50 (nM) | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| Gefitinib | PC-9 | Exon 19 Deletion | 8 - 17[1] | PC-9 Xenograft | 50 mg/kg, daily | Significant tumor regression[1] |
| H1975 | L858R/T790M | >1000 | H1975 Xenograft | 50 mg/kg, daily | Minimal effect | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | PC-9 Xenograft | 50 mg/kg, daily | Robust inhibition[2] |
| H1299 | Wild-Type | 65,000[2] | H1299 Xenograft | 100 mg/kg, daily | Weak inhibition[3] | |
| Osimertinib | H1975 | L858R/T790M | 5 - 11[1] | H1975 Xenograft | 25 mg/kg, daily | Profound and sustained regression[1] |
| Calu-3 | Wild-Type | 650[1] | Calu-3 Xenograft | 25 mg/kg, daily | Less potent inhibition | |
| Lapatinib | BT-474 | HER2+ | 100[4] | BT-474 Xenograft | 100 mg/kg, daily | Significant tumor growth suppression[5] |
| A431 | EGFR Overexpression | 160[4] | A431 Xenograft | 100 mg/kg, daily | Moderate tumor growth inhibition |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Novel compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study: Subcutaneous Xenograft Mouse Model
This model is widely used to evaluate the antitumor efficacy of novel compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Novel compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), often mixed with Matrigel. Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the novel compound or vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specified maximum size.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, excise and weigh the tumors. TGI is calculated as follows: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Mandatory Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Caption: EGFR Signaling Pathway and Downstream Cascades.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A typical workflow for cross-validating novel compounds.
Logical Relationship: In Vitro to In Vivo Extrapolation
Caption: The logical flow from in vitro data to in vivo prediction.
References
- 1. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo evidence that a combination of lapatinib plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Insencol Acetate versus other anti-inflammatory agents: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Insencol Acetate (more accurately known as Incensole Acetate) and other established anti-inflammatory agents. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of mechanisms of action, supporting experimental data, and relevant protocols.
Introduction to Incensole Acetate
Incensole acetate is a cembranoid diterpene and a principal bioactive component of Boswellia resin, commonly known as frankincense. Traditional medicine has long utilized Boswellia extracts for their anti-inflammatory properties. Modern research has identified incensole acetate as a significant contributor to these effects, with a mechanism of action distinct from many conventional anti-inflammatory drugs.[1][2][3][4][5]
Mechanism of Action: A Divergent Path from NSAIDs
The primary anti-inflammatory mechanism of incensole acetate involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Incensole acetate has been shown to inhibit the activation of IκB kinase (IKK), which is a key step in the activation of NF-κB.[1][2] This mode of action contrasts with that of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
NSAIDs , such as ibuprofen and diclofenac, primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[6][7][8][9][10][11]
Corticosteroids , like dexamethasone, have a broader mechanism, which includes the inhibition of phospholipase A2 (indirectly reducing prostaglandin and leukotriene synthesis) and the suppression of the expression of multiple inflammatory genes by binding to glucocorticoid receptors.[12][13][14]
Comparative Data on Anti-inflammatory Activity
Direct comparative studies of incensole acetate against other anti-inflammatory agents using standardized assays are limited. However, by compiling data from various sources, a comparative overview can be established.
Table 1: In Vitro Inhibitory Activity of Anti-inflammatory Agents
| Compound | Target | Assay System | IC50 Value | Reference |
| Incensole Acetate | NF-κB Activation | TNF-α stimulated HeLa cells | >100 µM (for IκBα degradation) | Moussaieff et al., 2007 |
| Diclofenac | COX-1 (human) | CHO cells | 4 nM | MedchemExpress.com |
| COX-2 (human) | CHO cells | 1.3 nM | MedchemExpress.com | |
| COX-1 (ovine) | 5.1 µM | MedchemExpress.com | ||
| COX-2 (ovine) | 0.84 µM | MedchemExpress.com | ||
| Ibuprofen | COX-1 | Purified enzyme | 13 µM | Wikipedia |
| COX-2 | Purified enzyme | 370 µM | Wikipedia | |
| COX-1 | 2.9 µM | Abcam | ||
| COX-2 | 1.1 µM | Abcam | ||
| Dexamethasone | IL-6 Secretion | IL-33 stimulated mast cells | ≤5 nM | NIH |
| TNF-α Secretion | IL-33 stimulated mast cells | ≤5 nM | NIH |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | Dose | Effect | Reference |
| Incensole Acetate | Carrageenan-induced paw edema | Mouse | Not specified | Robust anti-inflammatory effect | [1] |
| Cerebral ischemic injury | Mouse | 50 mg/kg | 71% decrease in infarct volume; significant reduction in TNF-α, IL-1β, and TGF-β | [15] | |
| Diclofenac | Carrageenan-induced paw edema | Rat | 10 mg/kg | 29.2% edema inhibition at 1h | MedchemExpress.com |
| Ibuprofen | Not specified | Not specified | Not specified | Weaker anti-inflammatory agent than other NSAIDs | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Incensole Acetate (NF-κB Inhibition)
Caption: Incensole Acetate inhibits the NF-κB signaling pathway.
Signaling Pathway of NSAIDs (COX Inhibition)
Caption: NSAIDs inhibit COX enzymes to reduce prostaglandin synthesis.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Experimental Protocols
NF-κB Activation Assay (In Vitro)
-
Cell Culture: HeLa cells are cultured in appropriate media until they reach 70-80% confluency.
-
Treatment: Cells are pre-treated with varying concentrations of Incensole Acetate or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for a defined duration (e.g., 30 minutes).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection and Quantification: Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized and quantified to determine the level of IκBα phosphorylation and degradation, which is indicative of NF-κB activation.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are incubated with various concentrations of the test compound (e.g., Ibuprofen, Diclofenac) or a vehicle control in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme Immunoassay (EIA) or other suitable methods.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.
Carrageenan-Induced Paw Edema (In Vivo)
-
Animal Model: Typically, rats or mice are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Administration of Test Substance: The test compound (Incensole Acetate), a positive control (e.g., Diclofenac), or a vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following treatment, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Conclusion
Incensole acetate presents a compelling profile as an anti-inflammatory agent with a mechanism of action centered on the inhibition of the NF-κB signaling pathway. This differentiates it from traditional NSAIDs that target COX enzymes. While direct comparative quantitative data is still emerging, the available evidence suggests that incensole acetate is a potent anti-inflammatory compound, particularly in in vivo models. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential therapeutic applications. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. ajmc.com [ajmc.com]
- 12. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone promotes type 2 cytokine production primarily through inhibition of type 1 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antibacterial Spectrum of Incensole Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Antibacterial Efficacy
This guide provides a comparative analysis of the antibacterial spectrum of Incensole Acetate, a key bioactive component of frankincense (Boswellia species). Due to a notable lack of publicly available data on the specific antibacterial activity of isolated Incensole Acetate, this guide utilizes data from studies on Boswellia serrata extracts and essential oils, where Incensole Acetate is a known constituent. This information is benchmarked against the well-established broad-spectrum antibiotic, Ciprofloxacin, and another bioactive essential oil component, Linalyl Acetate, to offer a comprehensive perspective for researchers in drug discovery and development.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Boswellia serrata extracts/oils, Linalyl Acetate, and Ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.
Table 1: Antibacterial Spectrum of Boswellia serrata Extracts & Oils (as a proxy for Incensole Acetate)
| Bacterial Strain | Gram Stain | Boswellia serrata Extract/Oil MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 12.5 - 52,000 | [1][2][3] |
| Staphylococcus epidermidis | Positive | 3.52 - 107.20 | [4] |
| Bacillus subtilis | Positive | 25 | [4] |
| Escherichia coli | Negative | 25 - 15,600 | [4][5] |
| Pseudomonas aeruginosa | Negative | 300 - 52,000 | [2][3][4] |
Note: The wide range in MIC values for Boswellia serrata reflects the variability in the composition of extracts and oils from different sources and preparation methods.
Table 2: Antibacterial Spectrum of Linalyl Acetate
| Bacterial Strain | Gram Stain | Linalyl Acetate MIC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 56.31 | [6] |
| Escherichia coli | Negative | >4 | [7] |
| Pseudomonas aeruginosa | Negative | >4 | [7] |
Table 3: Antibacterial Spectrum of Ciprofloxacin (Reference Antibiotic)
| Bacterial Strain | Gram Stain | Ciprofloxacin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.12 - 3.42 | [8][9] |
| Escherichia coli | Negative | ≤0.125 - 32 | [10][11] |
| Pseudomonas aeruginosa | Negative | ≤0.5 - 5.4 | [8][12] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methods for determining antibacterial activity. The primary method cited is the Broth Microdilution Method for the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are observed for turbidity, indicating microbial growth. The MIC is the lowest concentration of the agent at which no visible growth is observed.
Generalized Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., Boswellia serrata extract, Linalyl Acetate, Ciprofloxacin) is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (no antimicrobial agent) and negative (no bacteria) control wells are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The plate is visually inspected or read using a microplate reader to determine the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antimicrobial Activity of Frankincense Oils from Boswellia sacra Grown in Different Locations of the Dhofar Region (Oman) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vitro and In-Vivo Antibacterial Effects of Frankincense Oil and Its Interaction with Some Antibiotics against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Frankincense (Boswellia sacra) Oil and Smoke against Pathogenic and Airborne Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Profile, Antioxidant Capacity, and Antimicrobial Activity of Essential Oils Extracted from Three Different Varieties (Moldoveanca 4, Vis Magic 10, and Alba 7) of Lavandula angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reproducibility of Incensole Acetate Synthesis and Bioactivity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and bioactivity of incensole acetate, a bioactive diterpenoid from Boswellia resin, with relevant alternatives. Detailed experimental protocols and quantitative data are presented to ensure reproducibility and facilitate informed decisions in research and development.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for the synthesis of incensole acetate and its bioactivity in comparison to alternative compounds.
Table 1: Comparison of Incensole Acetate Synthesis Methods
| Method | Starting Material | Key Reagents/Steps | Yield | Purity | Reference |
| Semi-synthesis from Boswellia papyrifera | Neutral fraction of B. papyrifera resin | Acetylation of the crude neutral fraction, followed by column chromatography and preparative HPLC. | ~5% (from crude resin) | >99% | [1] |
| Total Synthesis of Incensole (precursor) | Geranylgeranyl pyrophosphate (GGPP) | 1,14-cyclization to cembrene, hydrolysis to serratol, epoxidation, and intramolecular cyclization. | N/A | N/A | [2] |
Table 2: Comparative Bioactivity of Incensole Acetate and Alternatives
| Compound | Bioactivity Assay | Target | Key Parameter | Value | Reference |
| Incensole Acetate | NF-κB Inhibition | IκBα Degradation | Inhibition at 60-140 µM in TNF-α-stimulated HeLa cells | Significant Inhibition | [3] |
| Incensole Acetate | TRPV3 Activation | TRPV3 Channel | EC50 in HEK293 cells expressing TRPV3 | 16 µM | [3][4] |
| Boswellic Acid | NF-κB Inhibition | IκBα Degradation | Comparison with Incensole Acetate | Less effective than Incensole Acetate | [5] |
| Camphor | TRPV3 Activation | TRPV3 Channel | Agonist Activity | Activates TRPV3 | [4] |
| Serratol | TRPV3 Activation | TRPV3 Channel | IC50 | 0.15 ± 0.01 μM (more potent than Incensole Acetate) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and key bioactivity assays of incensole acetate are provided below.
Efficient Semi-synthesis of Incensole Acetate from Boswellia papyrifera
This protocol is adapted from the method described by Paul and Jauch, 2012.[1][7]
a. Extraction of the Neutral Fraction:
-
Grind dry Boswellia papyrifera resin to a fine powder.
-
Extract the powdered resin with a suitable nonpolar solvent (e.g., petroleum ether or n-hexane) to obtain the crude extract.
-
Remove acidic components by washing the extract with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the neutral fraction as a viscous oil.
b. Acetylation of the Neutral Fraction:
-
Dissolve the neutral fraction in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the acetylated crude product.
c. Purification of Incensole Acetate:
-
Subject the acetylated crude product to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to obtain fractions enriched in incensole acetate.
-
Pool the enriched fractions and further purify by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield incensole acetate with >99% purity.[1]
NF-κB Inhibition Assay
This protocol is based on the methodology described by Moussaieff et al., 2007.[5][8]
a. Cell Culture and Treatment:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of incensole acetate (e.g., 60-140 µM) or vehicle control for a specified duration (e.g., 2 hours).[3]
-
Stimulate the cells with human tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
b. Western Blot Analysis for IκBα Degradation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of IκBα degradation.
TRPV3 Activation Assay
This protocol is based on the methodology described by Moussaieff et al., 2008.[9]
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Transfect the HEK293 cells with a plasmid encoding for human TRPV3 using a suitable transfection reagent.
-
Select and maintain a stable cell line expressing TRPV3.
b. Calcium Imaging Assay:
-
Seed the TRPV3-expressing HEK293 cells onto glass-bottom dishes and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and place them on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Perfuse the cells with a physiological salt solution and establish a stable baseline fluorescence.
-
Apply varying concentrations of incensole acetate to the cells and record the changes in intracellular calcium concentration by measuring the fluorescence ratio at the appropriate excitation wavelengths.
-
Calculate the dose-response curve and determine the EC50 value for TRPV3 activation.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to incensole acetate.
Caption: Workflow for the semi-synthesis of incensole acetate.
Caption: Inhibition of the NF-κB signaling pathway by incensole acetate.
Caption: Activation of the TRPV3 ion channel by incensole acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Incensole - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV3: Structure, Diseases and Modulators [mdpi.com]
- 7. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Incensole Acetate: A Comparative Guide for Use as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Incensole Acetate as an analytical reference standard against other relevant compounds. It includes detailed experimental protocols, quantitative performance data, and visualizations of associated signaling pathways to assist researchers in making informed decisions for their analytical needs.
Introduction to Incensole Acetate
Incensole acetate is a cembranoid diterpene naturally found in the resin of Boswellia species, commonly known as frankincense.[1] It is recognized for its significant anti-inflammatory and neuroprotective properties, as well as anxiolytic and antidepressant-like effects.[1] These biological activities have made Incensole Acetate a subject of increasing interest in pharmaceutical research and drug development. As a reference standard, it is crucial for the accurate quantification and quality control of Boswellia extracts and derived products.
Performance Comparison of Analytical Reference Standards
The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical methods. This section compares Incensole Acetate with Boswellic Acid, another key bioactive compound from Boswellia resin, often used in similar research contexts.
| Characteristic | Incensole Acetate | Boswellic Acid (α- and β-) | Serratol |
| Chemical Class | Diterpene (Cembranoid) | Triterpene (Pentacyclic) | Diterpene (Cembranoid) |
| Typical Purity | ≥95.0% (HPLC) | ≥98.0% (HPLC) | Information not readily available |
| Stability | Stable for at least 4 years at -20°C[2] | Stable under recommended storage conditions | Information not readily available |
| Primary Analytical Methods | HPLC-DAD, GC-MS | HPLC-UV/DAD, LC-MS | GC-MS |
| Key Biological Activity | Anti-inflammatory (NF-κB inhibition), Neuroprotective (TRPV3 activation) | Anti-inflammatory (5-lipoxygenase inhibition) | Precursor to Incensole |
Note: Direct, side-by-side comparative studies on the analytical performance of these compounds as reference standards are limited. The data presented is compiled from individual product specifications and research articles.
Experimental Protocols
Quantification of Incensole Acetate by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is adapted from the method described by Paul and Jauch (2012) for the quantification of Incensole Acetate in Boswellia extracts.[3][4][5]
a. Sample Preparation:
-
Resin Samples:
-
Accurately weigh 100 mg of pulverized Boswellia resin.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Oil/Finished Product Samples:
-
Accurately weigh an amount of the sample equivalent to approximately 10 mg of Incensole Acetate.
-
Dissolve in 10 mL of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
b. Preparation of Standard Solutions:
-
Prepare a stock solution of Incensole Acetate reference standard at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
c. HPLC-DAD Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 60% B
-
10-25 min: 60% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 60% B
-
35-40 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Incensole Acetate standards against their known concentrations.
-
Determine the concentration of Incensole Acetate in the samples by interpolating their peak areas from the calibration curve.
Workflow for Reference Standard Qualification
Figure 1. A generalized workflow for the qualification of a new batch of reference standard.
Signaling Pathway Involvement
Incensole Acetate exerts its biological effects through the modulation of key signaling pathways, primarily the NF-κB and TRPV3 pathways.
Inhibition of the NF-κB Signaling Pathway
Incensole Acetate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[6][7] It specifically interferes with the phosphorylation of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[8][9][10]
Figure 2. Incensole Acetate inhibits the NF-κB signaling pathway.
Activation of the TRPV3 Channel
Incensole Acetate is a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and skin physiology.[11][12] Activation of TRPV3 by Incensole Acetate leads to an influx of Ca2+ ions, which is thought to contribute to its neuroprotective and psychoactive effects.[13]
Figure 3. Activation of the TRPV3 channel by Incensole Acetate.
Conclusion
Incensole Acetate serves as a critical reference standard for the accurate analysis of Boswellia species and their commercial products. Its well-characterized biological activities and the availability of validated analytical methods make it a reliable choice for researchers. While direct comparative data with other potential reference standards like serratol is not extensively available, its distinct chemical properties and biological targets compared to compounds like boswellic acids highlight its unique role in analytical and pharmacological studies. The provided protocols and pathway diagrams offer a foundational resource for the effective utilization of Incensole Acetate in a research setting.
References
- 1. cpiinternational.com [cpiinternational.com]
- 2. Diterpenes – Target Analysis [targetanalysis.gr]
- 3. Incensole acetate | Natural product | TRPV3 agonist | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. theclinivex.com [theclinivex.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Docking Analysis of Insensol Acetate with Key Cellular Targets
For Immediate Release
NIZWA, Oman – October 27, 2025 – A comprehensive computational analysis examining the interaction of Insensol Acetate with critical protein targets has revealed significant binding affinities, providing a molecular basis for its observed therapeutic effects. This guide presents a comparative docking study of Insensol Acetate against Nuclear Factor-kappa B (NF-κB) and Transient Receptor Potential Vanilloid 3 (TRPV3), offering insights for researchers and drug development professionals in the fields of inflammation and neuropharmacology.
Insensol Acetate, a cembranoid diterpene found in the resin of Boswellia species, has been traditionally used for its anti-inflammatory and psychoactive properties.[1] Recent research has identified its molecular targets, paving the way for a more detailed understanding of its mechanism of action. This report summarizes the available in silico docking data, comparing the binding potential of Insensol Acetate with known modulators of these pathways.
Comparative Docking Performance of Insensol Acetate
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with its protein target. The docking score, typically represented as binding energy (in kcal/mol), indicates the strength of the interaction, with more negative values suggesting a more favorable binding.
Table 1: Comparative Docking Scores for NF-κB Pathway Proteins
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Insensol Acetate has been identified as an inhibitor of this pathway.[1] The following table compares the reported docking energy of Insensol Acetate with that of Parthenolide, a well-characterized NF-κB inhibitor.[2][3]
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Insensol Acetate | NF-κB (p65/p50) | Not explicitly reported in a direct comparative study | - |
| Parthenolide | IKKβ | -8.08 | [3] |
| Parthenolide | NF-κB-DNA complex | -7.54 | [3] |
Note: While a direct docking score for Insensol Acetate on the NF-κB complex was not found in a comparative context, its inhibitory action is well-documented. Further focused in silico studies are warranted to generate a direct comparative value.
Table 2: Comparative Docking Insights for TRPV3 Channel
Insensol Acetate is a known agonist of the TRPV3 ion channel, which is involved in thermosensation and has been implicated in mood regulation.[4][5][6] 2-Aminoethoxydiphenyl borate (2-APB) is a commonly used synthetic agonist for TRPV3.
| Compound | Target Protein | Docking Insights | Reference |
| Insensol Acetate | TRPV3 | Potent agonist; macrocyclic cembrane skeleton is key for activity.[7] | [7] |
| 2-APB | TRPV3 | Binds to the S1-S4 base and ARD-TMD linker sites, causing allosteric lipid dissociation.[8][9] | [8][9] |
Experimental Protocols
The following sections outline the generalized methodologies for the molecular docking studies and experimental workflows cited in this guide.
Molecular Docking Protocol for NF-κB Inhibitors
A typical in silico workflow for assessing the interaction of a compound like Insensol Acetate with NF-κB involves the following steps:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., the p50/p65 heterodimer of NF-κB, PDB ID: 1VKX) is retrieved from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Gasteiger charges are added to the protein.
-
The 3D structure of the ligand (Insensol Acetate) is built and optimized using a molecular modeling software.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the protein's active site.
-
The simulation generates multiple binding conformations, which are then ranked based on their docking scores (binding energy).
-
-
Analysis of Results:
-
The pose with the most favorable binding energy is selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
Experimental Workflow for TRPV3 Agonist Screening
Identifying and characterizing TRPV3 agonists like Insensol Acetate typically involves the following experimental procedures:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are cultured and stably transfected with a plasmid expressing the human TRPV3 channel.
-
-
Calcium Imaging Assay:
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence is recorded before the addition of the test compound.
-
Insensol Acetate or other potential agonists are added to the cells, and changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. An increase in fluorescence indicates channel activation.
-
-
Electrophysiology (Patch-Clamp):
-
Whole-cell patch-clamp recordings are performed on the TRPV3-expressing cells to directly measure the ion currents flowing through the channel in response to the application of the agonist. This technique provides detailed information about the channel's gating properties.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Insensol Acetate.
Caption: Insensol Acetate inhibits the NF-κB signaling pathway.
Caption: Activation of the TRPV3 ion channel by Insensol Acetate.
References
- 1. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]
Insencol Acetate: An Uncharacterized Compound with No Available Comparative Data
A comprehensive search for "Insencol Acetate" has revealed a significant lack of publicly available scientific data, precluding a head-to-head comparison with any commercially available drugs.
Currently, information on this compound is limited to its chemical formula (C22H36O3) and its availability as a research chemical. There are no accessible studies detailing its mechanism of action, therapeutic targets, or any preclinical or clinical data on its efficacy and safety.
Without this fundamental information, it is impossible to identify its potential therapeutic indications and, consequently, any relevant commercially available drugs for a comparative analysis. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of any foundational research on this compound.
Further research and publication of scientific studies are necessary to characterize this compound's pharmacological profile before any meaningful comparisons can be drawn. Researchers, scientists, and drug development professionals are advised that "this compound" appears to be an uninvestigated compound at this time.
Incensole Acetate: A Comparative Analysis of its Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Incensole Acetate against established therapeutic alternatives across key neurological and inflammatory pathways. The data presented is collated from various preclinical studies, offering a statistical validation of its potential therapeutic applications.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the performance of Incensole Acetate with standard therapeutic agents in models of anxiety/depression, inflammation, and neuronal injury.
Table 1: Anxiolytic and Antidepressant-like Effects in Mice
| Compound | Model | Dosage | Key Finding |
| Incensole Acetate | Elevated Plus Maze | 50 mg/kg | Significantly increased time spent in open arms. |
| Incensole Acetate | Forced Swim Test | 10 mg/kg | Significantly reduced immobility time.[1][2] |
| Sertraline (SSRI) | Elevated Plus Maze | 10 mg/kg (acute) | Significantly decreased time spent in open arms (anxiogenic effect).[3] |
| Fluoxetine (SSRI) | Forced Swim Test | 20 mg/kg | Significantly reduced immobility time.[4][5] |
Table 2: Anti-inflammatory Effects in Mice
| Compound | Model | Dosage | Key Finding |
| Incensole Acetate | - | - | Inhibits NF-κB activation, a key regulator of inflammation.[5] |
| Ibuprofen (NSAID) | Carrageenan-induced Paw Edema | 40 mg/kg | Significant inhibition of paw edema.[6] |
| Diclofenac (NSAID) | Carrageenan-induced Paw Edema | - | Dose-dependent reduction in paw edema.[7] |
Table 3: Neuroprotective Effects in Mice
| Compound | Model | Dosage | Key Finding |
| Incensole Acetate | Ischemic Stroke | 10-50 mg/kg | Dose-dependent reduction in infarct volume and neurological deficits.[8] |
| MK-801 (NMDA Antagonist) | Traumatic Brain Injury | 0.5-10 mg/kg | Significantly inhibited neuronal degeneration and apoptosis.[9] |
| Memantine (NMDA Antagonist) | Ischemic Stroke | 0.2 mg/kg/day | Significantly reduced lesion volume and improved behavioral outcomes.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Anxiety and Depression Models
1. Elevated Plus Maze (EPM) This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent in the open arms and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated 50 cm from the ground.
-
Procedure: Mice are placed at the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The time spent in and the number of entries into each arm are recorded.
-
Data Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time in all arms) x 100) and the percentage of open arm entries ((Entries into open arms / Total entries into all arms) x 100) are calculated.
2. Forced Swim Test (FST) The FST is a behavioral test used to assess antidepressant efficacy. Mice are placed in an inescapable cylinder of water. The duration of immobility, a state of behavioral despair, is measured. Antidepressant treatments are expected to reduce the time spent immobile.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed in the cylinder for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the test.[11]
-
Data Analysis: The total time the mouse remains immobile is quantified. A reduction in immobility time is indicative of an antidepressant-like effect.[11]
Inflammation Model
Carrageenan-Induced Paw Edema This is a widely used model to evaluate the anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the mouse's hind paw.[12] The volume of the paw is measured at various time points before and after the injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.
Neuronal Injury Models
1. Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) This model mimics the effects of a stroke in humans. The middle cerebral artery is temporarily occluded, leading to a localized area of brain damage (infarct).
-
Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 60 minutes) and then reperfused. Neurological deficits are assessed using a standardized scoring system, and the infarct volume is measured post-mortem using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).
-
Data Analysis: Neurological scores and the percentage reduction in infarct volume in the treated group are compared to the vehicle-treated group.
2. Traumatic Brain Injury (TBI) Model This model simulates a physical injury to the brain. A controlled impact is delivered to the skull, causing neuronal damage and cognitive deficits.
-
Procedure: A weight-drop device is used to induce a controlled cortical impact. Cognitive function is assessed using behavioral tests like the Morris water maze.[9] Neuronal damage is quantified using histological techniques.[9]
-
Data Analysis: Improvement in cognitive performance and reduction in neuronal cell death in the treated group are compared to the control group.
Visualizations
The following diagrams illustrate the signaling pathways of Incensole Acetate, a typical experimental workflow, and a comparative overview of its therapeutic actions.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. criver.com [criver.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Insencol Acetate
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Insencol Acetate (CAS Number: 34701-53-6), a diterpene commonly used in various biological research applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols or dust.[1] In the event of accidental contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention if irritation persists.[3]
Quantitative Data for Disposal Considerations
While specific quantitative limits for the disposal of this compound are not extensively defined, the following table summarizes key physical and chemical properties that inform safe handling and disposal strategies.
| Property | Value | Citation |
| CAS Number | 34701-53-6 | [4][5] |
| Molecular Formula | C₂₂H₃₆O₃ | [4][6] |
| Molecular Weight | 348.5 g/mol | [4][6] |
| Appearance | A neat oil | [4] |
| Solubility | Soluble in DMSO, dichloromethane, or ethyl ether. Insoluble in water. | [1] |
| Storage | Store in a dry, cool, and well-ventilated place. | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal company.[1][7] Do not allow the material to enter drains or the environment.[1][8]
Experimental Protocol for Neutralization (if permissible by local regulations and conducted by trained personnel):
Note: This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Dilution: If in a solvent, dilute the this compound solution with a larger volume of a compatible, flammable solvent (e.g., ethanol) to reduce its concentration.
-
Incineration: The diluted solution should be incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Container Decontamination: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and add it to the waste solvent for incineration.
-
Final Disposal of Container: Once decontaminated, the container can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. INCENSOLE ACETATE | 34701-53-6 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. oshadhi.co.uk [oshadhi.co.uk]
Safeguarding Your Research: A Guide to Handling Insencol Acetate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Insencol Acetate (CAS 34701-53-6), a diterpene with diverse biological activities.[1] By adhering to these procedures, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is crucial to be outfitted with the proper Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety glasses or goggles are mandatory to protect against potential splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes must be worn to protect against accidental spills.
-
Respiratory Protection: While generally not required under normal handling conditions with adequate ventilation, a NIOSH-approved respirator should be used if engineering controls are insufficient to maintain exposure at a safe level.
Safe Handling and Operational Protocols
Adherence to proper handling procedures is critical to minimize exposure and ensure safety.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that all necessary PPE is available and in good condition.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
After handling, wash hands and any exposed skin thoroughly.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 34701-53-6[1][2] |
| Molecular Formula | C₂₂H₃₆O₃[1][2] |
| Molecular Weight | 348.5 g/mol [1] |
| Appearance | A neat oil[1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol[1] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
